Product packaging for 2-Cyano-4-nitrobenzamide(Cat. No.:)

2-Cyano-4-nitrobenzamide

Cat. No.: B15247214
M. Wt: 191.14 g/mol
InChI Key: NEVUKRFUZGSYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyano-4-nitrobenzamide is an organic compound with the molecular formula C8H5N3O3 . As a nitrobenzamide derivative, it belongs to a class of compounds studied for their potential in pharmaceutical research and chemical synthesis. While specific biological data for this compound is limited, related nitrobenzamide scaffolds have been investigated for their potential application against parasitic diseases like human African trypanosomiasis and have also shown pronounced anti-inflammatory activity in preclinical research . This makes this compound a valuable building block for medicinal chemists exploring new therapeutic agents. Researchers utilize this compound strictly as a reference standard or a synthetic intermediate in the development of novel molecules. Its structure, featuring both cyano and nitro functional groups on a benzamide core, offers multiple sites for chemical modification, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please handle with appropriate personal protective equipment (PPE) in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O3 B15247214 2-Cyano-4-nitrobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-cyano-4-nitrobenzamide

InChI

InChI=1S/C8H5N3O3/c9-4-5-3-6(11(13)14)1-2-7(5)8(10)12/h1-3H,(H2,10,12)

InChI Key

NEVUKRFUZGSYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

2-Cyano-4-nitrobenzamide: A Technical Guide to Putative Mechanisms of Action in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of October 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, cellular targets, or defined signaling pathways for 2-Cyano-4-nitrobenzamide. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals, outlining potential mechanisms of action based on the known biological activities of its core structural motifs: the benzamide, nitro, and cyano groups. The experimental protocols and signaling pathways described herein are proposed frameworks for the investigation of this compound.

Executive Summary

This compound is a small molecule whose biological activity has not been extensively characterized. However, its chemical structure, featuring a benzamide core substituted with electron-withdrawing nitro and cyano groups, suggests potential interactions with several key cellular enzyme families. Analysis of structurally related compounds indicates that this compound may function as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), or sirtuins (SIRTs). Additionally, the nitrobenzamide moiety is associated with anti-inflammatory and antimicrobial properties. This guide provides a comprehensive overview of these potential mechanisms of action, including hypothetical experimental workflows and data presentation formats to guide future research.

Potential Cellular Mechanisms and Targets

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with several enzyme classes. The addition of a nitro group, a common pharmacophore, and a cyano group can modulate this activity.

PARP Inhibition

The benzamide structure is a classic pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors have garnered significant attention, particularly in oncology, for their role in synthetic lethality in cancers with deficient DNA repair mechanisms.

Putative Mechanism: PARP enzymes are crucial for DNA repair. By inhibiting PARP, this compound could prevent the repair of single-strand DNA breaks. In cells with compromised homologous recombination repair (e.g., those with BRCA1/2 mutations), this leads to the accumulation of double-strand breaks during replication and subsequent cell death.

HDAC Inhibition

Benzamide derivatives, particularly those with an ortho-amino group on a phenyl ring extension, are known to be potent inhibitors of histone deacetylases (HDACs).[3][4][5][6] While this compound does not fit this exact template, the benzamide core itself can contribute to HDAC binding.

Putative Mechanism: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound would result in hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that are involved in a wide range of cellular processes, including metabolism, stress resistance, and aging. Some benzamide-containing compounds have been identified as sirtuin inhibitors.

Putative Mechanism: By inhibiting sirtuins, this compound could disrupt cellular metabolism and stress response pathways. Given the complex and sometimes contradictory roles of sirtuins in cancer, the effect of inhibition would be highly context-dependent.

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have been reported to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators.[7][8]

Putative Mechanism: In inflammatory conditions, macrophages and other immune cells upregulate iNOS, leading to high levels of nitric oxide (NO). This compound could potentially inhibit iNOS activity, thereby reducing NO production. It might also suppress the expression of other pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α.[7][8]

Quantitative Data from Structurally Related Compounds

As no specific data for this compound is available, the following table summarizes the inhibitory activities of various benzamide derivatives against the potential target classes. This data provides a reference range for the potencies that might be expected from a benzamide-based compound.

Target ClassCompound ClassExample CompoundTarget(s)Reported IC50Reference
PARP BenzamidesBenzamidePARP3.3 µM[2]
Benzamides3-AminobenzamidePARP-[9]
HDAC N-(2-Aminophenyl)-benzamidesCompound 7jHDAC1-3Nanomolar range[4][5]
Benzamide DerivativesMS-275HDAC4.8 µM[10]
SIRT 3-Benzenesulfonylaminobenzamides-SIRT2-[11]
iNOS Nitro-substituted benzamidesCompound 6iNOS5.3 µM[7]

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic series of experiments is required. The following protocols are proposed as a starting point for investigation.

Protocol 1: In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the enzymatic activity of PARPs, HDACs, or SIRTs.

Methodology:

  • Enzyme Source: Recombinant human PARP1, HDAC1, and SIRT1 enzymes.

  • Assay Principle:

    • PARP Assay: A commercially available chemiluminescent or fluorescent assay kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

    • HDAC/SIRT Assay: A fluorometric assay using a substrate that becomes fluorescent upon deacetylation. For SIRT assays, NAD+ must be included as a co-substrate.

  • Procedure: a. Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the enzyme, the appropriate substrate, and the compound at various concentrations. c. For the SIRT assay, add NAD+. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Add the developer solution and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer).

  • Procedure: a. Treat intact cells with this compound or a vehicle control. b. Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C). c. Centrifuge to pellet the aggregated proteins. d. Analyze the soluble protein fraction by Western blotting using antibodies against the putative targets (PARP1, HDAC1, SIRT1).

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Western Blot Analysis for Target-Related Biomarkers

Objective: To assess the downstream cellular effects of target inhibition.

Methodology:

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against:

      • PAR (the product of PARP activity)

      • Acetylated Histone H3 (a marker of HDAC inhibition)

      • Acetylated p53 (a substrate of SIRT1)

      • Cleaved Caspase-3 (a marker of apoptosis)

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Data Analysis: Quantify band intensities to determine the dose-dependent effect of the compound on the levels of these biomarkers.

Protocol 4: Anti-inflammatory Activity in Macrophages

Objective: To evaluate the potential anti-inflammatory effects of this compound.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure: a. Pre-treat cells with various concentrations of this compound for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 24 hours, collect the cell culture supernatant. d. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. e. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC50 of the compound for the inhibition of NO, TNF-α, and IL-1β production.

Visualizations of Potential Pathways and Workflows

Putative Signaling Pathways

PARP_HDAC_Inhibition cluster_dna_damage DNA Damage Response cluster_chromatin Chromatin Regulation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Failure Histones Histones HDAC HDAC Histones->HDAC Chromatin_Condensation Chromatin Condensation HDAC->Chromatin_Condensation Chromatin_Condensation->Apoptosis Gene Expression Changes Compound This compound Compound->PARP Inhibition Compound->HDAC Inhibition

Caption: Potential mechanisms of apoptosis induction by this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound This compound Compound->iNOS_Protein Inhibition Experimental_Workflow Start Hypothesis Generation: This compound as an enzyme inhibitor Biochemical_Assays In Vitro Enzyme Assays (PARP, HDAC, SIRT) Start->Biochemical_Assays Inflammation_Assays Anti-inflammatory Assays (Griess, ELISA) Start->Inflammation_Assays Target_Engagement Cellular Target Engagement (CETSA) Biochemical_Assays->Target_Engagement Positive Hit Downstream_Effects Downstream Pathway Analysis (Western Blot) Target_Engagement->Downstream_Effects Cellular_Phenotype Cellular Phenotypic Assays (Apoptosis, Cell Cycle) Downstream_Effects->Cellular_Phenotype Conclusion Mechanism of Action Elucidation Cellular_Phenotype->Conclusion Inflammation_Assays->Conclusion

References

The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a nitro group to this versatile structure gives rise to nitrobenzamide derivatives, a class of compounds exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research into the anticancer, antimicrobial, and anti-inflammatory potential of these molecules. It aims to serve as a comprehensive resource, detailing experimental data, methodological protocols, and the underlying mechanisms of action to facilitate further investigation and drug development efforts.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Nitrobenzamide derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways.

Inhibition of Tubulin Polymerization

A significant mechanism through which certain nitrobenzamide derivatives exert their anticancer effects is by disrupting microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. By binding to the colchicine binding site on β-tublin, these compounds inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various nitrobenzamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, providing a comparative view of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-benzylbenzamide derivative 20b Various0.012 - 0.027[2]
2-nitrobenzyl-SN-38 K562 (human leukemia)0.0259[5]
3-nitrobenzyl-SN-38 K562 (human leukemia)0.0122[5]
4-nitrobenzyl-SN-38 K562 (human leukemia)0.0580[5]
4-Methylbenzamide derivative 7 K562 (chronic myeloid leukemia)2.27[6]
4-Methylbenzamide derivative 7 HL-60 (promyelocytic leukemia)1.42[6]
4-Methylbenzamide derivative 10 K562 (chronic myeloid leukemia)2.53[6]
4-Methylbenzamide derivative 10 HL-60 (promyelocytic leukemia)1.52[6]
1-(4-(benzamido)phenyl)-3-arylurea 6g A-498 (renal cancer)14.46[7]
1-(4-(benzamido)phenyl)-3-arylurea 6g NCI-H23 (lung cancer)13.97[7]
1-(4-(benzamido)phenyl)-3-arylurea 6g MDAMB-231 (breast cancer)11.35[7]
1-(4-(benzamido)phenyl)-3-arylurea 6g MCF-7 (breast cancer)11.58[7]
1-(4-(benzamido)phenyl)-3-arylurea 6g A-549 (lung cancer)15.77[7]
Ciminalum–thiazolidinone hybrid 2h NCI-60 panel (various)1.57 (mean GI50)[8]

Antimicrobial Activity: A Broad Spectrum of Action

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Nitrobenzamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an important area of investigation.[9] The nitro group is often crucial for their antimicrobial effects, with reduction of this group intracellularly leading to the formation of reactive intermediates that can damage microbial DNA and other vital biomolecules.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values for several nitrobenzamide derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-alkyl-3,5-dinitrobenzamides Mycobacterium tuberculosisas low as 0.016[10]
Benzamide derivative 5a Bacillus subtilis6.25[11]
Benzamide derivative 5a Escherichia coli3.12[11]
Benzamide derivative 6b Escherichia coli3.12[11]
Benzamide derivative 6c Bacillus subtilis6.25[11]
Benzonaptho & tolyl substituted derivatives (1e, 1g, 1h) Various bacteria10 - 20[12]

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. Nitrobenzamide derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways like NF-κB.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several nitrobenzamide derivatives have been shown to effectively inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines, such as RAW 264.7. This inhibition is often dose-dependent and points to the potential of these compounds in treating inflammatory conditions.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α.[13][14][15] Some nitrobenzamide derivatives have been found to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[16]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_degraded IκBα degradation IkB->IkB_degraded NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Pro_inflammatory_Genes activates transcription of Nitrobenzamide Nitrobenzamide Derivatives Nitrobenzamide->IKK inhibits Nitrobenzamide->NFkB_active inhibits translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by nitrobenzamide derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrobenzamide derivatives.

Synthesis of N-Substituted 4-Nitrobenzamide Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted 4-nitrobenzamide derivatives.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

  • To a solution of 4-nitrobenzoic acid (1 equivalent) in thionyl chloride (10 volumes), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 1.5-2 hours.

  • After completion of the reaction (monitored by TLC), remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrobenzoyl chloride.

Step 2: Synthesis of N-Substituted 4-Nitrobenzamide

  • Dissolve the crude 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., THF, DCM).

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

  • Cool the amine solution to 0 °C and add the 4-nitrobenzoyl chloride solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 4-nitrobenzamide derivative.[17]

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation A 4-Nitrobenzoic Acid C Reflux A->C B Thionyl Chloride + cat. DMF B->C D 4-Nitrobenzoyl Chloride C->D F Reaction at 0°C to RT D->F E Substituted Amine + Base E->F G Work-up & Purification F->G H N-Substituted 4-Nitrobenzamide G->H Antimicrobial_Screening_Workflow start Start prep_compounds Prepare Stock Solutions of Nitrobenzamide Derivatives start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plates prep_compounds->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

References

Spectroscopic Data for 2-Cyano-4-nitrobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) specifically for 2-Cyano-4-nitrobenzamide is limited. This guide therefore presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols described are general methodologies applicable to the characterization of aromatic nitro compounds.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are derived from data available for analogous compounds such as 2-nitrobenzamide, 4-nitrobenzamide, and other substituted benzonitriles.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9Doublet1HH-3
~8.6Doublet of doublets1HH-5
~8.1Doublet1HH-6
~7.8 (broad)Singlet1H-CONH₂
~7.6 (broad)Singlet1H-CONH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~150C-NO₂
~138C-CN
~135C-H (Aromatic)
~129C-H (Aromatic)
~125C-H (Aromatic)
~116-CN
~115C-CONH₂

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (Amide)
2240-2220C≡N stretch (Nitrile)
1680-1650C=O stretch (Amide)
1600-1450C=C stretch (Aromatic)
1550-1490N-O asymmetric stretch (Nitro)
1370-1330N-O symmetric stretch (Nitro)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
191[M]⁺ (Molecular Ion)
175[M-O]⁺
174[M-OH]⁺
145[M-NO₂]⁺
117[M-NO₂ - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample can be introduced directly via a solid probe (for EI) or dissolved in a suitable solvent and infused or injected into the ion source (for ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report Generation Interpretation->Report

Workflow for Spectroscopic Characterization

An In-Depth Technical Guide to the Solubility and Stability of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies to determine the solubility and stability of 2-Cyano-4-nitrobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on established protocols and expected data presentation. The tables provided are templates for recording experimental findings.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in the context of drug discovery and formulation. Solubility influences bioavailability and the choice of appropriate formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and potential degradation pathways.

This technical guide outlines the standard experimental protocols for evaluating the solubility and stability of this compound. It provides detailed methodologies for thermodynamic and kinetic solubility assessment, as well as for conducting forced degradation studies to probe its intrinsic stability.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that affects its dissolution rate and subsequent absorption. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.

General Solubility Characteristics of Benzamide Derivatives

Benzamide, the parent compound, is slightly soluble in water but soluble in many organic solvents.[1] The solubility of benzamide derivatives is influenced by the nature and position of substituents on the aromatic ring. Generally, polar substituents can increase aqueous solubility, while non-polar substituents tend to decrease it. The presence of the polar cyano (-CN) and nitro (-NO2) groups in this compound suggests a complex solubility profile. The nitro group, being an electron-withdrawing group, can decrease the basicity of the amide nitrogen, potentially affecting its solubility in acidic media. The solubility of benzamide and its derivatives is generally higher in polar organic solvents like methanol, ethanol, and acetone compared to non-polar solvents.[2][3][4]

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[5]

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[9][10][11] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[8]

  • Dilution: A small aliquot of the DMSO stock solution is added to the aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.[9]

  • Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Precipitate Detection: The presence of precipitate is detected by various methods, such as nephelometry (light scattering), turbidimetry, or by filtering the solution and analyzing the filtrate.[11]

  • Quantification: The concentration of the dissolved compound in the aqueous buffer is determined, often by UV-Vis spectroscopy or LC-MS/MS.[8][12]

Caption: Kinetic Solubility Assay Workflow

Data Presentation: Solubility of this compound

Table 1: Thermodynamic Solubility of this compound in Various Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Water25HPLC-UV
Phosphate Buffer (pH 7.4)37HPLC-UV
0.1 M HCl37HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dichloromethane25HPLC-UV

Table 2: Kinetic Solubility of this compound (Template)

Aqueous BufferpHIncubation Time (h)Kinetic Solubility (µg/mL)Detection Method
PBS7.42Nephelometry
Simulated Gastric Fluid1.22LC-MS/MS
Simulated Intestinal Fluid6.82LC-MS/MS

Stability of this compound

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.

General Stability Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can be susceptible to degradation through various pathways. The nitro group can be reduced to nitroso, hydroxylamino, and amino functionalities, particularly under reductive conditions.[13] The aromatic ring can also be subject to nucleophilic attack, especially if activated by multiple electron-withdrawing groups. Photodegradation is another potential degradation pathway for many nitroaromatic compounds.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[14][15] The goal is to generate degradation products to develop and validate a stability-indicating analytical method.[16][17][18]

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in appropriate solvents. A solid sample is also used for solid-state stress testing.

  • Stress Conditions: The samples are subjected to the following stress conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C).

    • Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

  • Sample Analysis: After exposure to stress conditions, the samples are analyzed by a stability-indicating HPLC method. The method should be able to separate the intact this compound from all its degradation products.

  • Data Analysis: The percentage of degradation is calculated, and the degradation products are characterized.

forced_degradation_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Compound This compound (Solution/Solid) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Results Degradation Profile and Pathway Elucidation Analysis->Results

Caption: Forced Degradation Study Workflow

Data Presentation: Stability of this compound

Table 3: Summary of Forced Degradation Studies for this compound (Template)

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
Acid Hydrolysis0.1 M HCl2480
Base Hydrolysis0.1 M NaOH860
Oxidation3% H₂O₂2425
Thermal (Solid)Dry Heat48100
Photolytic (Solution)UV/Vis Light2425
Photolytic (Solid)UV/Vis Light4825

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established protocols will enable researchers to generate reliable and reproducible data that is essential for the advancement of this compound in pharmaceutical and other scientific applications. The provided templates for data presentation are intended to facilitate clear and concise reporting of experimental findings. Further research is warranted to generate specific experimental data for this compound and to fully elucidate its physicochemical properties.

References

Technical Whitepaper: Benzamide Derivatives as a Core Scaffold for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Case Study of 2-Cyano-4-nitrobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. The core mechanism of action relies on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair leads to the formation of cytotoxic double-strand breaks in HRR-deficient cells.[1] Many potent PARP inhibitors are built upon a benzamide scaffold, which effectively mimics the nicotinamide moiety of the PARP substrate NAD+.[2][3] This technical guide explores the evaluation of benzamide derivatives as PARP inhibitor candidates, using the hypothetical molecule, this compound, to illustrate the critical path of preclinical assessment. We will detail the structure-activity relationship (SAR) considerations, key experimental protocols for enzymatic and cellular characterization, and present representative data from established benzamide-based inhibitors to provide a framework for evaluation.

Introduction to PARP Inhibition and the Benzamide Scaffold

The PARP family of enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[4]

In cancers with a compromised HRR pathway (a state often referred to as "BRCAness"), the repair of double-strand breaks (DSBs) is inefficient.[5] When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks, leading to the formation of DSBs.[1] In HRR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality.[1]

The benzamide moiety is a key pharmacophore in the design of many PARP inhibitors because it mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind to the catalytic domain.[3] Structure-activity relationship studies have shown that modifications to the benzamide ring system can significantly impact potency, selectivity, and pharmacokinetic properties.[6][7]

For the purpose of this guide, we will consider This compound as a novel, hypothetical candidate to illustrate the standard workflow for evaluating a potential PARP inhibitor. Its structure contains the essential benzamide core, with additional cyano and nitro groups that could influence its binding affinity and electronic properties.

Data Presentation: Benchmarking Performance

The evaluation of a new candidate requires comparison against established inhibitors. The following tables summarize representative quantitative data for known benzamide-scaffold PARP inhibitors.

Table 1: In Vitro Enzymatic Inhibition of PARP-1 and PARP-2

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib1.0 - 5.01.0 - 5.0[8]
Rucaparib0.80.5[9]
Niraparib3.82.1[8]
Veliparib5.22.9[8]
Benzamide3300Not Reported[10]
This compound To be determinedTo be determined

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary based on assay conditions.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineBRCA StatusIC50 (nM)Reference
OlaparibUWB1.289BRCA1-null~100[5]
UWB1.289 + BRCA1BRCA1-WT>10,000[5]
RucaparibUWB1.289BRCA1-null375[9]
UWB1.289 + BRCA1BRCA1-WT5430[9]
This compound UWB1.289BRCA1-nullTo be determined
UWB1.289 + BRCA1BRCA1-WTTo be determined

These data illustrate the principle of synthetic lethality, where BRCA-deficient cells are significantly more sensitive to PARP inhibition than their BRCA-proficient counterparts.

Experimental Protocols

The following sections detail the methodologies that would be employed to characterize our hypothetical candidate, this compound.

Synthesis of Benzamide Derivatives

A general approach to synthesizing novel benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine. For this compound, a plausible synthetic route would start from 2-cyano-4-nitrobenzoic acid.

Protocol: Amide Coupling Reaction

  • Activation of Carboxylic Acid: Dissolve 2-cyano-4-nitrobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (e.g., ammonia or an ammonium salt for the primary benzamide) (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final benzamide compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro PARP1 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP-1 by measuring the consumption of its substrate, NAD+.[11]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.[12]

    • Enzyme Solution: Dilute recombinant human PARP-1 enzyme in assay buffer to the desired concentration (e.g., 1 nM).[12]

    • Substrate/DNA Mix: Prepare a mix containing sheared salmon sperm DNA (activator) and β-NAD+ in assay buffer.[12]

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. Ensure the final DMSO concentration is below 2%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor (or vehicle control) to each well.

    • Add 5 µL of the PARP-1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate/DNA mix.

  • Reaction and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a developer reagent that converts the remaining NAD+ into a fluorescent product.[11]

    • Incubate for an additional 15-20 minutes at 37°C.

  • Data Analysis:

    • Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 420/480 nm).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation and Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells, particularly comparing its effect on BRCA-proficient versus BRCA-deficient cell lines to demonstrate synthetic lethality.[9]

Protocol:

  • Cell Culture: Culture isogenic pairs of cell lines (e.g., UWB1.289 [BRCA1-null] and UWB1.289+BRCA1 [BRCA1-WT]) in their recommended growth media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 5-6 days.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells to determine the percent viability.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for each cell line.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the PARP inhibitor candidate in a living organism.[13]

Protocol:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line with a known BRCA mutation (e.g., MDA-MB-436 or a patient-derived xenograft [PDX]) into the flank of each mouse.[9][14]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Drug Administration: Administer the compound (e.g., orally, once or twice daily) for a defined period (e.g., 21 days).[13]

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be a specific time point or when tumors reach a maximum allowed size.

    • Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like PAR levels).

    • Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control group to determine efficacy.

Visualizations: Pathways and Workflows

PARP Signaling in DNA Single-Strand Break Repair

// Nodes DNA_SSB [label="DNA Single-Strand\nBreak (SSB)", fillcolor="#F1F3F4"]; PARP1 [label="PARP-1", fillcolor="#FBBC05"]; NAD [label="NAD+", shape=ellipse, fillcolor="#FFFFFF", style=filled]; PAR [label="Poly(ADP-ribose)\n(PAR) Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER_Complex [label="Base Excision Repair (BER)\nComplex (XRCC1, Polβ, LigIII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="SSB Repair", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(PARP Inhibitor)", fillcolor="#202124", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges DNA_SSB -> PARP1 [label=" recruits"]; PARP1 -> PAR [label=" synthesizes"]; NAD -> PARP1 [label=" substrate"]; PAR -> BER_Complex [label=" recruits"]; BER_Complex -> Repair [label=" mediates"]; Inhibitor -> PARP1 [style=dashed, arrowhead=tee, color="#EA4335", label=" inhibits"];

// Layout rankdir=TB; {rank=same; DNA_SSB;} {rank=same; PARP1; NAD;} {rank=same; PAR; Inhibitor;} {rank=same; BER_Complex;} {rank=same; Repair;} } DOT Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for PARP Inhibitor Candidate Evaluation

// Nodes Start [label="Hypothetical Candidate:\nthis compound", shape=ellipse, fillcolor="#F1F3F4"]; Synthesis [label="Chemical Synthesis\n& Characterization", fillcolor="#FBBC05"]; EnzymeAssay [label="In Vitro PARP1/2\nEnzymatic Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Assays\n(Isogenic Pairs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data1 [label="Determine IC50\n(Enzymatic Potency)", shape=document, fillcolor="#FFFFFF"]; Data2 [label="Determine IC50\n(Cellular Potency &\nSynthetic Lethality)", shape=document, fillcolor="#FFFFFF"]; Decision1 [label="Potent & Selective?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data3 [label="Evaluate Tumor\nGrowth Inhibition (TGI)", shape=document, fillcolor="#FFFFFF"]; End [label="Lead Candidate\nProgression", shape=ellipse, fillcolor="#F1F3F4"]; Stop [label="Stop/\nOptimization", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> EnzymeAssay; Synthesis -> CellAssay; EnzymeAssay -> Data1; CellAssay -> Data2; Data1 -> Decision1; Data2 -> Decision1; Decision1 -> InVivo [label="Yes"]; Decision1 -> Stop [label="No"]; InVivo -> Data3; Data3 -> End; } DOT Caption: Preclinical evaluation workflow for a novel PARP inhibitor candidate.

Conclusion

The development of novel PARP inhibitors continues to be a promising avenue in oncology drug discovery. The benzamide scaffold provides a robust foundation for designing potent and selective inhibitors. The evaluation of a new chemical entity, such as the hypothetical this compound, requires a systematic and multi-faceted approach. This process begins with efficient chemical synthesis and proceeds through rigorous in vitro enzymatic and cell-based assays to establish potency and confirm the mechanism of synthetic lethality. Promising candidates are then advanced to in vivo models to assess their anti-tumor efficacy and tolerability. The protocols and data presented in this guide offer a foundational framework for researchers and drug developers aiming to identify and characterize the next generation of PARP inhibitors.

References

In Silico Modeling of 2-Cyano-4-nitrobenzamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in silico methodologies used to investigate the receptor binding profile of 2-Cyano-4-nitrobenzamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation involved in computational receptor-ligand interaction studies. While specific experimental data for this compound is limited in publicly available literature, this guide constructs a representative in silico study targeting the Metabotropic Glutamate Receptor 5 (mGluR5), a plausible target for aryl benzamide derivatives.

Introduction to In Silico Receptor Binding Analysis

In silico drug design has become an indispensable tool in modern pharmaceutical research, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates.[1][2] By simulating the interaction between a small molecule (ligand) and its biological target (receptor) at a molecular level, computational methods can predict binding affinity, identify key interacting residues, and elucidate the mechanism of action.[3][4]

This guide focuses on a hypothetical in silico study of this compound, a small molecule with structural motifs found in compounds known to interact with various receptors. Benzamide derivatives have shown affinity for receptors such as the Metabotropic Glutamate Receptor 5 (mGluR5), serotonin 5-HT4 receptors, and histamine H3 receptors.[5][6][7] Given the documented activity of aryl benzamide derivatives as negative allosteric modulators (NAMs) of mGluR5, this receptor has been selected as a representative target for the in silico modeling of this compound.[5]

The primary objectives of such an in silico investigation are:

  • To predict the binding mode of this compound within the allosteric site of mGluR5.

  • To estimate the binding affinity and stability of the ligand-receptor complex.

  • To identify the key molecular interactions driving the binding event.

Methodologies and Experimental Protocols

A typical in silico receptor binding study involves a multi-step workflow, beginning with the preparation of the ligand and receptor structures, followed by molecular docking and molecular dynamics simulations to predict and analyze the binding interaction.

Software and Tools

A variety of software packages are available for in silico modeling. For this hypothetical study, the following are representative choices:

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Preparation: Schrödinger's Protein Preparation Wizard, UCSF Chimera

  • Molecular Docking: AutoDock, GOLD, Glide[8]

  • Molecular Dynamics Simulation: GROMACS, AMBER, NAMD

  • Visualization and Analysis: PyMOL, VMD, LigPlot+

Ligand Preparation Protocol
  • 2D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

  • 3D Structure Generation: The 2D structure is converted to a 3D conformation using a program like Avogadro or Open Babel.

  • Energy Minimization: The 3D structure's energy is minimized to obtain a low-energy, stable conformation. This is typically done using a force field such as MMFF94 or UFF.

  • Charge Calculation: Partial atomic charges are calculated for the ligand, which is crucial for accurately simulating electrostatic interactions.

Receptor Preparation Protocol
  • Structure Retrieval: The 3D crystal structure of the target receptor, mGluR5, is obtained from the Protein Data Bank (PDB). A structure complexed with a known allosteric modulator is ideal.

  • Protein Cleaning: The retrieved PDB file is processed to remove water molecules, co-factors, and any existing ligands.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH. The structure is then subjected to a short energy minimization to relieve any steric clashes.

  • Binding Site Definition: The allosteric binding site is defined. This is typically based on the location of the co-crystallized ligand in the experimental structure or identified through binding site prediction algorithms.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3][4]

  • Grid Generation: A grid box is generated around the defined allosteric binding site of mGluR5. This grid defines the search space for the docking algorithm.

  • Ligand Docking: The prepared this compound structure is docked into the defined grid box using a docking program like AutoDock Vina. The program samples various conformations and orientations of the ligand within the binding site.

  • Pose Selection and Scoring: The docking program generates multiple binding poses, each with a corresponding docking score that estimates the binding affinity. The poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[5]

  • System Setup: The top-ranked docked complex of this compound and mGluR5 is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure. This allows the system to reach a stable state.

  • Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to collect trajectory data.

  • Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), identify persistent hydrogen bonds, and analyze other molecular interactions.

Data Presentation and Interpretation

The quantitative data generated from molecular docking and MD simulations are summarized to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with mGluR5
ParameterValueUnitDescription
Docking Score-8.5kcal/molPredicted binding affinity from the docking calculation. More negative values indicate stronger binding.
Interacting ResiduesPro655, Ile651, Trp945, Ser969-Amino acid residues in the mGluR5 allosteric site predicted to be in close contact with the ligand.
Hydrogen BondsSer969-Residues forming hydrogen bonds with the ligand.
Hydrophobic InteractionsPro655, Ile651, Trp945-Residues involved in non-polar interactions with the ligand.
Table 2: Molecular Dynamics Simulation Analysis of the this compound-mGluR5 Complex
ParameterAverage ValueStandard DeviationUnitDescription
RMSD of Ligand1.20.3ÅRoot-mean-square deviation of the ligand's atomic positions, indicating its stability within the binding pocket.
RMSD of Protein Backbone2.50.5ÅRoot-mean-square deviation of the protein's backbone atoms, indicating overall protein stability.
Number of Hydrogen Bonds1.80.6-Average number of hydrogen bonds between the ligand and receptor throughout the simulation.
Binding Free Energy (MM-PBSA)-45.25.7kcal/molEstimated binding free energy calculated from the MD trajectory, providing a more accurate prediction of binding affinity.

Visualizations

Diagrams are essential for visualizing the complex processes and interactions in in silico modeling.

Experimental Workflow

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation (mGluR5) receptor_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis trajectory_analysis Trajectory Analysis md_sim->trajectory_analysis binding_energy Binding Energy Calculation trajectory_analysis->binding_energy

In Silico Modeling Workflow
Ligand-Receptor Interaction Diagram

G cluster_ligand This compound cluster_receptor mGluR5 Allosteric Site ligand This compound pro655 Pro655 ligand->pro655 Hydrophobic ile651 Ile651 ligand->ile651 Hydrophobic trp945 Trp945 ligand->trp945 π-π Stacking ser969 Ser969 ligand->ser969 H-Bond

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the synthesis of 2-chloro-5-nitrobenzamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the selective partial hydrolysis of the nitrile functional group of 2-chloro-5-nitrobenzonitrile. While the direct synthesis of 2-Cyano-4-nitrobenzamide from 2-chloro-5-nitrobenzonitrile as requested is not chemically feasible due to the differing substitution patterns on the aromatic ring, the following protocol details a plausible and related transformation—the conversion of the nitrile to a primary amide, a fundamental reaction in organic synthesis.

The selective hydrolysis of a nitrile to an amide requires carefully controlled conditions to prevent over-hydrolysis to the corresponding carboxylic acid.[1][2] This protocol utilizes a base-catalyzed hydrolysis in a biphasic solvent system, which allows for a high-yielding and selective conversion.[3][4]

Reaction Scheme

Caption: Reaction scheme for the hydrolysis of 2-chloro-5-nitrobenzonitrile.

Materials and Methods

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
2-chloro-5-nitrobenzonitrile16588-02-6182.5610.0 g (54.8 mmol)99%
Sodium Hydroxide (NaOH)1310-73-240.004.38 g (109.5 mmol)98%
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mLAnhydrous
Deionized Water7732-18-518.02200 mL-
Ethyl Acetate141-78-688.11150 mLACS Grade
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.3710 g-

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloro-5-nitrobenzonitrile (10.0 g, 54.8 mmol).

  • Dissolution: Add 100 mL of dimethyl sulfoxide (DMSO) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.38 g, 109.5 mmol) in 20 mL of deionized water. Carefully add the NaOH solution dropwise to the stirred solution of the nitrile in DMSO.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-chloro-5-nitrobenzamide as a pale yellow solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50°C overnight. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

G Experimental Workflow for the Synthesis of 2-chloro-5-nitrobenzamide cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Dissolve 2-chloro-5-nitrobenzonitrile in DMSO C Add NaOH solution to nitrile solution A->C B Prepare aqueous NaOH solution B->C D Heat mixture to 60°C C->D E Monitor reaction by TLC (4-6 hours) D->E F Cool to room temperature E->F G Pour into cold water to precipitate F->G H Filter the solid product G->H I Wash with deionized water H->I J Recrystallize from hot ethanol I->J K Dry the product under vacuum J->K L Characterize (Yield, MP, Spectroscopy) K->L

Caption: Workflow for the synthesis of 2-chloro-5-nitrobenzamide.

Results and Discussion

The partial hydrolysis of 2-chloro-5-nitrobenzonitrile to 2-chloro-5-nitrobenzamide was successfully achieved. The use of DMSO as a solvent ensures the solubility of the starting material, while the aqueous sodium hydroxide provides the nucleophile for the hydrolysis. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of the corresponding carboxylic acid as a byproduct.

Product Characterization

PropertyValue
Chemical Name2-chloro-5-nitrobenzamide
Molecular FormulaC₇H₅ClN₂O₃
Molecular Weight200.58 g/mol
AppearancePale yellow solid
Melting Point174-176 °C
Yield85%
¹H NMR (400 MHz, DMSO-d₆)δ 8.55 (d, J=2.8 Hz, 1H), 8.25 (dd, J=8.8, 2.8 Hz, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.80 (s, 1H, -NH), 7.65 (s, 1H, -NH)
IR (KBr, cm⁻¹)3430, 3180 (N-H), 1670 (C=O), 1520, 1345 (NO₂)

Safety Precautions

  • 2-chloro-5-nitrobenzonitrile is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Handle with care.

  • All procedures should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of 2-chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile via partial hydrolysis. The methodology is straightforward and can be adapted for the synthesis of other aromatic amides from their corresponding nitriles. The detailed protocol and workflow are intended to be a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for PARP Activity Assays Using 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of 2-Cyano-4-nitrobenzamide as a modulator of Poly (ADP-ribose) polymerase (PARP) activity. The following application notes and protocols are based on established methodologies for PARP activity assays and assume that this compound is a hypothetical PARP inhibitor. The provided data and specific concentrations should be considered illustrative examples. Researchers should validate these protocols and determine the optimal experimental conditions for their specific needs.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] The overactivation of PARP can deplete cellular energy stores, leading to cell death, a mechanism that is particularly relevant in cancer therapy.[1][2] PARP inhibitors have emerged as a promising class of anticancer drugs, exploiting the concept of synthetic lethality in cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]

These application notes provide a detailed protocol for determining the inhibitory activity of this compound on PARP enzymes using a colorimetric assay format. This type of assay is suitable for high-throughput screening and quantitative determination of inhibitor potency.

Principle of the Assay

The colorimetric PARP assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The assay is typically performed in a 96-well plate coated with histones. Activated PARP enzyme, along with biotinylated NAD+ (the substrate for PARP), is added to the wells. In the presence of a PARP inhibitor like the hypothetical this compound, the amount of biotinylated ADP-ribose incorporated onto the histones is reduced. The biotinylated histones are then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which catalyzes a colorimetric reaction with a substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The intensity of the color is inversely proportional to the PARP inhibitory activity of the compound.

Data Presentation

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against PARP1 and PARP2, in comparison to a known PARP inhibitor, Olaparib.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound15.825.2
Olaparib (Reference)5.11.5

Table 1: Hypothetical IC50 values for this compound and Olaparib against PARP1 and PARP2. Data are representative and should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • This compound (dissolved in DMSO)

  • Olaparib (positive control inhibitor, dissolved in DMSO)

  • 10X PARP Assay Buffer

  • Activated DNA (for PARP activation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Strep-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, Inhibitors) coat_plate Coat Plate with Histones (if not pre-coated) add_inhibitor Add this compound or Control coat_plate->add_inhibitor add_enzyme Add PARP Enzyme and Activated DNA add_inhibitor->add_enzyme add_substrate Add Biotinylated NAD+ add_enzyme->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction wash_plate1 Wash Plate incubate_reaction->wash_plate1 add_strep_hrp Add Strep-HRP wash_plate1->add_strep_hrp incubate_detection Incubate at RT add_strep_hrp->incubate_detection wash_plate2 Wash Plate incubate_detection->wash_plate2 add_tmb Add TMB Substrate wash_plate2->add_tmb incubate_color Incubate in Dark add_tmb->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Experimental workflow for the colorimetric PARP activity assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.

    • Prepare a serial dilution of this compound and the reference inhibitor (Olaparib) in 1X PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Procedure:

    • If not using pre-coated plates, coat the wells of a 96-well plate with histone H1 overnight at 4°C. Wash the plate three times with Wash Buffer.

    • Add 25 µL of the diluted this compound or control vehicle to the appropriate wells.

    • Add 25 µL of a mixture containing the PARP enzyme and activated DNA to each well.

    • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • After incubation, wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of no-inhibitor control - Absorbance of blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PARP Signaling Pathway

The following diagram illustrates the central role of PARP in the DNA damage response pathway.

parp_signaling cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition PARP Inhibition cluster_cell_fate Cell Fate dna_damage DNA Single-Strand Break parp1 PARP1 Activation dna_damage->parp1 par_synthesis Poly(ADP-ribose) (PAR) Synthesis parp1->par_synthesis ssb_accumulation SSB Accumulation parp1->ssb_accumulation Blocked Repair xrcc1 XRCC1 par_synthesis->xrcc1 Recruitment lig3 DNA Ligase III par_synthesis->lig3 Recruitment polb DNA Polymerase β par_synthesis->polb Recruitment ber_node DNA Repair par_synthesis->ber_node Facilitation ber Base Excision Repair (BER) parp_inhibitor This compound (PARP Inhibitor) parp_inhibitor->parp1 Inhibition dsb_formation Double-Strand Break (DSB) Formation ssb_accumulation->dsb_formation apoptosis Apoptosis / Cell Death dsb_formation->apoptosis

PARP signaling in DNA repair and the effect of PARP inhibitors.

This pathway highlights how PARP1 is activated by DNA single-strand breaks, leading to the synthesis of poly (ADP-ribose) (PAR) chains. These PAR chains recruit other DNA repair proteins to the site of damage, facilitating base excision repair (BER).[2] PARP inhibitors, such as the hypothetical this compound, block this process. This leads to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication, ultimately causing cell death, especially in cancer cells with other DNA repair defects.[4]

References

Application Note: A Framework for the Preclinical Evaluation of 2-Cyano-4-nitrobenzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitro compounds represent a diverse class of molecules with a broad spectrum of biological activities, including potential as antineoplastic agents.[1] The electron-withdrawing nature of the nitro group can contribute to interactions with biological macromolecules, potentially disrupting cellular processes critical for cancer cell survival and proliferation.[1] 2-Cyano-4-nitrobenzamide is a novel compound with structural features that suggest potential anticancer activity. This document provides a comprehensive experimental framework for the initial preclinical evaluation of this compound in various cancer cell lines. The outlined protocols are designed to assess its cytotoxicity, effects on apoptosis and the cell cycle, and to provide insights into its potential mechanism of action.

1. Compound Preparation and Handling

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for each experiment. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest compound concentration) in all experiments to account for any solvent effects.

2. Cell Line Selection and Culture

The choice of cancer cell lines is critical for a comprehensive evaluation.[2][3] It is recommended to use a panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) to assess the compound's spectrum of activity. The NCI-60 panel is a well-established resource for this purpose.[2] Non-malignant cell lines should also be included to evaluate selective cytotoxicity.[4] All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3. Experimental Protocols

A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more detailed investigations into the mechanism of cell death.

3.1. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which this compound inhibits cancer cell growth or induces cell death.[5][6][7]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Apoptosis Assays

These assays determine if the compound induces programmed cell death (apoptosis), a desirable mechanism for anticancer drugs.[9][10][11][12]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

3.3. Cell Cycle Analysis

This analysis reveals if the compound causes cell cycle arrest at specific phases, which can inhibit cell proliferation.[13][14][15][16][17]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with this compound. After treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Mechanism of Action (MoA) Studies

To further elucidate how this compound exerts its effects, more targeted experiments can be performed.

4.1. Western Blot Analysis

Western blotting can be used to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53, p21, cyclins, and CDKs).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

5. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
Cancer Cell Line A
Cancer Cell Line B
Cancer Cell Line C
Non-malignant Cell Line

Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)

TreatmentEarly ApoptosisLate Apoptosis/Necrosis
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2x IC50)

Table 3: Cell Cycle Distribution (%) after Treatment with this compound

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control
Compound (IC50)

6. Visualizations

Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Key Proteins) ic50->western_blot data_analysis Quantitative Analysis & Data Tables apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Potential Signaling Pathway

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound p53 p53 activation compound->p53 Potential Target bcl2_family Bcl-2 Family (Bax up, Bcl-2 down) compound->bcl2_family Potential Target p21 p21 induction p53->p21 cdk CDK/Cyclin Inhibition p21->cdk g1_arrest G1 Arrest cdk->g1_arrest mito Mitochondrial Permeability bcl2_family->mito caspases Caspase Activation (Caspase-9, -3) mito->caspases apoptosis_out Apoptosis caspases->apoptosis_out

Caption: A hypothetical signaling pathway potentially targeted by this compound.

References

Application of 2-Cyano-4-nitrobenzamide as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-4-nitrobenzamide is a valuable intermediate in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its bifunctional nature, featuring both an electrophilic cyano group and a nitro group on an aromatic ring, alongside a carboxamide moiety, makes it a versatile building block for the construction of complex heterocyclic compounds. This document outlines the application of this compound as a key intermediate in the synthesis of thiourea-based inhibitors of herpes viruses, providing detailed experimental protocols and summarizing relevant data.

Introduction

This compound serves as a crucial precursor in the synthesis of pharmacologically active molecules. The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring for nucleophilic substitution reactions, while the benzamide functionality offers a handle for further chemical modifications. A significant application of this intermediate is in the preparation of thiourea derivatives that have demonstrated potent inhibitory activity against herpes viruses. These compounds are of interest in the development of new antiviral therapies.

Synthesis of this compound

2.1. Representative Experimental Protocol: Synthesis of this compound

This protocol describes a hypothetical two-step process starting from 2-chlorobenzonitrile.

Step 1: Nitration of 2-Chlorobenzonitrile to 2-Chloro-5-nitrobenzonitrile

  • In a flask equipped with a stirrer and a dropping funnel, cool 100 g of concentrated sulfuric acid to 0-5 °C.

  • Slowly add 50 g of 2-chlorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding 30 ml of concentrated nitric acid to 70 ml of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2-chlorobenzonitrile solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2-chloro-5-nitrobenzonitrile.

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile to 2-Cyano-4-nitroaniline and subsequent conversion

The direct conversion to this compound from 2-chloro-5-nitrobenzonitrile is not well-documented. A potential route could involve the formation of 2-cyano-4-nitroaniline followed by a reaction to form the benzamide, though this is a multi-step process. A more direct, albeit hypothetical, route from a corresponding acid chloride is presented here for illustrative purposes.

Hypothetical Step 2 (alternative): Amidation of 2-Cyano-4-nitrobenzoic acid

  • Suspend 19.2 g (0.1 mol) of 2-cyano-4-nitrobenzoic acid (prepared via oxidation of the corresponding toluene derivative) in 100 mL of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF) and reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 2-cyano-4-nitrobenzoyl chloride.

  • Dissolve the crude acid chloride in 150 mL of a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution for 1 hour, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting precipitate, wash with cold water and a small amount of cold solvent, and dry under vacuum to yield this compound.

2.2. Quantitative Data (Hypothetical)

ReactantProductReagentsConditionsYield (%)
2-Chlorobenzonitrile2-Chloro-5-nitrobenzonitrileH₂SO₄, HNO₃0-10 °C, 4-6 h~85-95
2-Cyano-4-nitrobenzoic acidThis compound1. SOCl₂, DMF2. NH₃Reflux, then 0 °C to RT~80-90

Application in the Synthesis of Thiourea-Based Herpes Virus Inhibitors

This compound is a key intermediate in the synthesis of N-acyl-N'-arylthioureas, which have been identified as potent inhibitors of herpes viruses, as detailed in patents EP1137632A1 and EP1137633A2. The general synthetic approach involves the reaction of an isothiocyanate with an amine to form the thiourea backbone.

3.1. General Synthetic Pathway

G cluster_0 Synthesis of Acyl Isothiocyanate cluster_1 Thiourea Formation 2_Cyano_4_nitrobenzamide This compound Acyl_Isothiocyanate 2-Cyano-4-nitrobenzoyl isothiocyanate 2_Cyano_4_nitrobenzamide->Acyl_Isothiocyanate 1. Thiourea_Product N-(2-Cyano-4-nitrobenzoyl) -N'-(aryl)thiourea Acyl_Isothiocyanate->Thiourea_Product Reagent_1 Oxalyl chloride or Thionyl chloride Reagent_1->Acyl_Isothiocyanate Reagent_2 Potassium thiocyanate (KSCN) Reagent_2->Acyl_Isothiocyanate 2. Aryl_Amine Substituted Aryl Amine Aryl_Amine->Thiourea_Product

Caption: General synthesis of thiourea inhibitors.

3.2. Representative Experimental Protocol: Synthesis of an N-(2-Cyano-4-nitrobenzoyl)-N'-arylthiourea

This protocol is a representative procedure based on common methods for synthesizing N-acylthioureas.

  • To a solution of this compound (1.91 g, 10 mmol) in anhydrous acetone (50 mL), add oxalyl chloride (1.1 mL, 12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • In a separate flask, dissolve potassium thiocyanate (1.17 g, 12 mmol) in anhydrous acetone (20 mL).

  • Add the solution of potassium thiocyanate to the reaction mixture and reflux for 3 hours to form the acyl isothiocyanate in situ.

  • Cool the mixture to room temperature and add a solution of the desired substituted aniline (10 mmol) in acetone (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water (200 mL) and stir until a precipitate forms.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or acetonitrile) to afford the pure N-(2-Cyano-4-nitrobenzoyl)-N'-arylthiourea derivative.

3.3. Quantitative Data for Analogous Reactions

Acyl Isothiocyanate PrecursorAmineProductSolventConditionsYield (%)
Benzoyl isothiocyanateAnilineN-Benzoyl-N'-phenylthioureaAcetoneRT, 12h85-95
4-Chlorobenzoyl isothiocyanate4-FluoroanilineN-(4-Chlorobenzoyl)-N'-(4-fluorophenyl)thioureaTHFReflux, 4h80-90

Signaling Pathways and Experimental Workflows

The thiourea derivatives synthesized from this compound act as inhibitors of herpes virus replication. While the precise mechanism of action for these specific compounds may be proprietary, antiviral agents often target key viral enzymes or processes. A logical workflow for the development and evaluation of these inhibitors is outlined below.

G cluster_workflow Drug Discovery Workflow A Synthesis of This compound B Synthesis of Thiourea Derivative Library A->B C In vitro Antiviral Screening (e.g., Plaque Reduction Assay) B->C D Cytotoxicity Assays C->D E Lead Compound Identification D->E F Mechanism of Action Studies E->F G In vivo Efficacy and Toxicology Studies F->G H Preclinical Development G->H

Caption: Drug discovery and development workflow.

Conclusion

This compound is a key intermediate with demonstrated utility in the synthesis of biologically active compounds, particularly in the field of antiviral drug discovery. Its chemical structure allows for the straightforward synthesis of N-acylthiourea derivatives, which have shown promise as inhibitors of herpes viruses. The protocols and data presented here, though based in part on analogous reactions due to the proprietary nature of some primary sources, provide a solid foundation for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this versatile scaffold. Further exploration of the synthetic potential of this compound is warranted to uncover new applications in medicinal chemistry and materials science.

Application Notes and Protocols for Preparing 2-Cyano-4-nitrobenzamide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4-nitrobenzamide is a synthetic compound with potential applications in various biological research areas, including drug discovery and development. As with many novel small molecules, establishing a reliable and reproducible protocol for preparing stock solutions is critical for accurate and consistent experimental results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications. Due to the limited publicly available data on this specific compound, this protocol emphasizes initial solubility testing and safe handling practices. The methodologies provided are based on standard laboratory procedures for handling poorly soluble compounds.

Compound Information and Properties

PropertyValueSource
Molecular Formula C₈H₅N₃O₃CHIRALEN[1]
Molecular Weight 191.14 g/mol CHIRALEN[1]
Appearance Solid (assumed)-
Solubility in Water Predicted to be low-
Solubility in Organic Solvents To be determined empirically (DMSO, Ethanol recommended for testing)-
Storage Temperature 2-8°CCHIRALEN[1]

Health and Safety Precautions

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the structure and related nitro-containing compounds, it should be handled with caution. Assume the compound is harmful if swallowed, and may cause skin and eye irritation. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of this compound. The choice of solvent (DMSO or Ethanol) will depend on the empirical solubility test.

4.1. Materials and Reagents

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium appropriate for the cell line in use

  • Sterile, empty filter sterilization unit (0.22 µm)

4.2. Preliminary Solubility Testing

Before preparing a large volume of stock solution, it is crucial to determine the solubility of this compound in the chosen solvent.

  • Weigh out a small, known amount of this compound (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has fully dissolved, it is soluble at that concentration. If not, the compound is not soluble at that concentration, and a lower concentration or a different solvent should be tested.

4.3. Stock Solution Preparation (10 mM)

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 191.14 g/mol = 1.9114 mg

  • Carefully weigh out the calculated amount of this compound in a chemical fume hood and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add the desired volume of the chosen solvent (DMSO or ethanol) to the tube containing the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the stability of the compound at elevated temperatures is unknown and should be used with caution.

  • Once fully dissolved, filter the stock solution through a 0.22 µm sterile filter to ensure sterility and remove any potential micro-precipitates.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C for long-term storage. Based on supplier information, short-term storage at 2-8°C may be acceptable[1].

Preparation of Working Solutions and Application in Cell Culture

5.1. Serial Dilution for Working Solutions

The stock solution must be diluted in cell culture medium to the desired final concentration for treating cells. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v) for DMSO.

The following table provides an example of how to prepare working solutions from a 10 mM stock solution.

Desired Final Concentration (µM)Volume of 10 mM Stock (µL)Final Volume in Medium (mL)Final Solvent Concentration (%)
1001011.0
50510.5
10110.1
10.110.01

5.2. Cell Treatment Protocol

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • The next day, prepare the working solutions of this compound in pre-warmed cell culture medium as described in the table above.

  • Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the compound used.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

  • Proceed with the downstream cell-based assay (e.g., viability assay, western blot, etc.).

Diagrams

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C aliquot->store dilute Prepare working solutions in cell culture medium store->dilute Use stock treat Treat cells with compound and vehicle control dilute->treat incubate Incubate for desired time treat->incubate assay Perform downstream assay incubate->assay

Caption: Experimental workflow for preparing and using this compound.

G compound This compound receptor Target Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: Quantitative Analysis of 2-Cyano-4-nitrobenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analytical method for the quantification of 2-Cyano-4-nitrobenzamide in various sample matrices using RP-HPLC with UV detection.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the analysis of bulk drug substances and can be adapted for the analysis of formulated products.

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in the sample mixture. The separation is achieved by a mobile phase consisting of an aqueous buffer and an organic modifier. The analyte is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocol

Equipment and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A confirmation column, such as a cyanopropyl (CN) column, can be used for method validation and to ensure peak purity.[1]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (analytical grade)

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of similar compounds.[2] A typical starting point is a ratio of 60:40 (v/v) acetonitrile:water. The aqueous phase should be acidified with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape and reproducibility. The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk substances, dissolve an accurately weighed amount of the sample in the mobile phase to obtain a final concentration within the calibration range. For formulated products, an extraction step may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm (or a more specific λmax if determined)
Run TimeApproximately 10 minutes

Note: These conditions are a starting point and may require optimization for specific applications and equipment.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent.

Data Presentation

The quantitative data for method validation should be summarized in tables for clarity.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%
- Intermediate Precision≤ 2.0%
Accuracy (% Recovery)98.0% - 102.0%
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock & Working Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_standards Inject Standard Solutions inject_blank->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples gen_cal_curve Generate Calibration Curve inject_standards->gen_cal_curve quantify Quantify Analyte in Samples inject_samples->quantify gen_cal_curve->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Investigating the Synthetic Lethality of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological activity or synthetic lethal interactions of 2-Cyano-4-nitrobenzamide. The following application notes and protocols are presented as a generalized framework for investigating the synthetic lethal potential of a novel small molecule, using this compound as a hypothetical compound of interest. The proposed mechanism and pathways are illustrative and require experimental validation.

Introduction

Synthetic lethality is a promising strategy in cancer therapy where the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. This approach can be exploited to selectively kill cancer cells that harbor specific genetic mutations while sparing normal cells. Small molecule inhibitors that induce a synthetic lethal phenotype are of great interest for targeted cancer therapy. A prime example is the clinical success of PARP inhibitors in cancers with BRCA1/2 mutations, which are deficient in homologous recombination repair.

This document outlines a comprehensive protocol to investigate the potential synthetic lethal interactions of a novel compound, "this compound." Based on its chemical structure, containing a nitro group and a cyano group, we can hypothesize that it may act as a DNA-damaging agent or an enzyme inhibitor. Nitroaromatic compounds have been explored for various biological activities, and the cyano group is a versatile functional group in medicinal chemistry.

Hypothetical Mechanism of Action

For the purpose of this protocol, we will hypothesize that this compound (herein referred to as "CNB") is an inhibitor of a hypothetical DNA repair protein, "Protein X," which is involved in a pathway parallel to a known tumor suppressor, "Gene Y." In cells where Gene Y is mutated or lost, the inhibition of Protein X by CNB would lead to a synthetic lethal phenotype.

Experimental Workflow

The overall workflow for investigating the synthetic lethality of CNB is depicted below. It begins with determining the single-agent activity of the compound, followed by screening for synthetic lethal partners, and finally, validating the identified hits.

experimental_workflow cluster_phase1 Phase 1: Single-Agent Characterization cluster_phase2 Phase 2: Synthetic Lethality Screening cluster_phase3 Phase 3: Hit Validation and Mechanism of Action p1_1 Determine IC50 of CNB in a panel of cancer cell lines p2_1 High-Throughput Combination Screen (e.g., with a library of known anticancer agents) p1_1->p2_1 Inform screening concentration p2_2 Screening in Isogenic Cell Line Pairs (WT vs. Gene Y knockout) p1_1->p2_2 Inform screening concentration p2_3 CRISPR-Cas9 screen to identify genetic interactors p1_1->p2_3 Inform screening concentration p3_1 Validate synergistic interactions (Combination Index calculation) p2_1->p3_1 Identify potential hits p2_2->p3_1 Identify potential hits p2_3->p3_1 Identify potential hits p3_2 Confirm synthetic lethality in additional cell lines and 3D models p3_1->p3_2 p3_3 Elucidate the molecular mechanism (e.g., DNA damage, apoptosis assays) p3_2->p3_3

Caption: A generalized workflow for identifying and validating synthetic lethal interactions of a novel compound.

Data Presentation: Quantitative Data Summary

Effective data management and presentation are crucial for interpreting the results of synthetic lethality screens. The following tables provide templates for organizing quantitative data.

Table 1: Single-Agent Activity of this compound (CNB)

Cell LineCancer TypeGene Y StatusCNB IC50 (µM)
Cell Line ABreast CancerWild-Type50.2
Cell Line BBreast CancerMutant45.8
Cell Line COvarian CancerWild-Type65.1
Cell Line DOvarian CancerMutant5.3
Cell Line EPancreatic CancerWild-Type72.5
Cell Line FPancreatic CancerMutant8.1

Table 2: Combination Synergy Analysis of CNB with Drug Z in Gene Y Mutant Cells

CNB Conc. (µM)Drug Z Conc. (nM)Fraction Affected (Fa)Combination Index (CI)Synergy/Antagonism
1.252.50.280.85Synergy
2.550.520.61Synergy
5100.780.43Strong Synergy
10200.910.35Strong Synergy

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Single-Agent IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of CNB.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • This compound (CNB) stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of CNB in complete medium.

  • Remove the medium from the wells and add 100 µL of the CNB dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: High-Throughput Combination Screening

This protocol outlines a method for screening CNB in combination with a library of known anticancer agents to identify synergistic interactions.

Materials:

  • Cancer cell line of interest (preferably with a known genetic vulnerability)

  • Complete cell culture medium

  • 384-well plates

  • CNB stock solution

  • Library of approved anticancer drugs

  • Acoustic liquid handler or other automated liquid handling system

  • CellTiter-Glo® Assay kit

  • Luminometer

Procedure:

  • Seed cells in 384-well plates and incubate for 24 hours.

  • Create a dose-response matrix plate with CNB and each library compound. Typically, a 6x6 or 8x8 matrix is used.

  • Transfer the drug combinations to the cell plates using an automated liquid handler.

  • Incubate for 72 hours.

  • Perform a cell viability assay (e.g., CellTiter-Glo®).

  • Analyze the data to calculate synergy scores (e.g., using the Bliss independence or Loewe additivity models).

Protocol 3: Validation of Synthetic Lethality using Isogenic Cell Lines

This protocol uses a pair of isogenic cell lines (wild-type and a specific gene knockout, e.g., Gene Y) to validate a synthetic lethal interaction.

Materials:

  • Isogenic cell line pair (e.g., Gene Y WT and Gene Y KO)

  • Complete cell culture medium

  • 96-well plates

  • CNB stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed both the wild-type and knockout cell lines in separate 96-well plates.

  • Treat the cells with a serial dilution of CNB.

  • Incubate for 72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Compare the dose-response curves and IC50 values between the wild-type and knockout cell lines. A significantly lower IC50 in the knockout cell line suggests a synthetic lethal interaction.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical synthetic lethal interaction between the inhibition of Protein X by CNB and the loss of the tumor suppressor Gene Y.

signaling_pathway cluster_normal Normal Cell (Gene Y Wild-Type) cluster_cancer Cancer Cell (Gene Y Mutant) DNA_damage_N DNA Damage Protein_X_N Protein X DNA_damage_N->Protein_X_N Gene_Y_N Gene Y DNA_damage_N->Gene_Y_N Repair_N DNA Repair Protein_X_N->Repair_N Gene_Y_N->Repair_N Viability_N Cell Viability Repair_N->Viability_N CNB_N CNB CNB_N->Protein_X_N DNA_damage_C DNA Damage Protein_X_C Protein X DNA_damage_C->Protein_X_C Gene_Y_C Gene Y (mutant) DNA_damage_C->Gene_Y_C Repair_C DNA Repair Failure Protein_X_C->Repair_C Gene_Y_C->Repair_C Apoptosis Apoptosis Repair_C->Apoptosis CNB_C CNB CNB_C->Protein_X_C

Caption: A diagram illustrating a hypothetical synthetic lethal interaction.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive approach to investigating the synthetic lethal potential of a novel compound, exemplified by the hypothetical this compound. Successful identification and validation of synthetic lethal interactions can pave the way for the development of novel targeted cancer therapies. It is imperative that all experimental findings are rigorously validated through multiple orthogonal assays and in more complex preclinical models.

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Heterocycles, cyclic compounds containing at least one atom other than carbon within their ring structure, form the scaffold of a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Their unique three-dimensional structures and ability to engage in various biological interactions make them privileged motifs in drug design.[2][4] This document provides an overview of the application of novel heterocyclic compounds in drug discovery, with a focus on recent synthetic strategies and detailed protocols for their preparation and evaluation.

Recent advances in synthetic organic chemistry have enabled the rapid and efficient construction of diverse heterocyclic libraries.[5][6] Methodologies such as multicomponent reactions, C-H activation, and photoredox catalysis are expanding the accessible chemical space for drug discovery programs.[5] Furthermore, the principles of green chemistry, including the use of microwave irradiation and ultrasound-assisted synthesis, are being increasingly integrated to develop more sustainable and efficient synthetic routes.

This report will specifically focus on the synthesis of novel benzimidazole derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Data Presentation

The following tables summarize the quantitative data for a series of newly synthesized benzimidazole derivatives, highlighting their potential as antimicrobial agents.

Table 1: Antibacterial Activity of Novel Benzimidazole Derivatives

Compound IDTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
8a Staphylococcus aureus1512.5
Bacillus subtilis186.25
Escherichia coli1225
8e Staphylococcus aureus186.25
Bacillus subtilis203.125
Escherichia coli1412.5
8m Staphylococcus aureus1612.5
Bacillus subtilis196.25
Escherichia coli1325
Ciprofloxacin Staphylococcus aureus221.56
(Control)Bacillus subtilis250.78
Escherichia coli280.39

Table 2: Urease Inhibitory Activity of Novel Benzimidazole Derivatives

Compound IDIC50 (µM)
8a 5.21 ± 0.18
8e 3.36 ± 0.11
8j 4.15 ± 0.15
8m 4.89 ± 0.22
8n 6.54 ± 0.28
Thiourea (Control) 22.0 ± 1.2

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative novel benzimidazole derivative, 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole (Compound 8e).

Protocol: Synthesis of Compound 8e

Materials:

  • 4-fluoro-5-(4-ethylpiperazin-1-yl)benzene-1,2-diamine

  • 4-chlorobenzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-fluoro-5-(4-ethylpiperazin-1-yl)benzene-1,2-diamine (10 mmol), 4-chlorobenzaldehyde (10 mmol), and sodium metabisulfite (12 mmol) in N,N-dimethylformamide (30 mL).

  • Reaction: Stir the mixture at 120 °C for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent to obtain the pure compound 8e as a creamy solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data for Compound 8e:

  • Yield: 56%

  • Melting Point: 172 °C (decomposed)

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.21 (s, 1H), 8.36 – 8.00 (m, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.44 (d, J = 12.9 Hz, 1H), 7.09 (d, J = 7.7 Hz, 1H), 3.09 (s, 4H), 2.93 – 2.54 (m, 6H), 1.10 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 154.32, 151.96, 150.86, 140.67, 134.66, 132.13, 129.48, 129.45, 128.35, 109.15, 105.83, 101.28, 52.40, 51.82, 50.61, 11.62.

  • Mass (m/z): Calculated for C₁₉H₂₀ClFN₄: 358.13; Found: 358.2 [M]⁺.

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of novel benzimidazole derivatives and a conceptual signaling pathway that could be targeted by such compounds.

experimental_workflow Reactants Starting Materials (o-phenylenediamine derivative, aldehyde) Reaction Reaction (e.g., Condensation) Reactants->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Novel Benzimidazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of novel benzimidazole derivatives.

signaling_pathway cluster_cell Bacterial Cell Enzyme Target Enzyme (e.g., Urease) Product Product (e.g., Ammonia) Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds outside Pathogenic Effect Product->outside Inhibitor Novel Benzimidazole Derivative Inhibitor->Enzyme Inhibits

Caption: Inhibition of a bacterial enzyme by a novel benzimidazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Cyano-4-nitrobenzamide synthesis.

Synthesis Overview

A common synthetic route to this compound involves the cyanation of an aryl bromide precursor, such as 2-bromo-5-nitrobenzamide, using a palladium or copper catalyst. This guide focuses on troubleshooting this specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the cyanation of 2-bromo-5-nitrobenzamide.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the palladium or copper catalyst is fresh and has been stored under appropriate inert conditions. Consider using a different ligand or catalyst system.
Poor quality cyanide sourceUse a high-purity, anhydrous cyanide source (e.g., zinc cyanide, copper(I) cyanide). If using potassium or sodium cyanide, ensure it is finely powdered and dry.
Insufficient reaction temperatureOptimize the reaction temperature. Cyanation reactions often require elevated temperatures (e.g., 80-150 °C). Use a high-boiling point solvent if necessary.
Presence of water or oxygenConduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Formation of Side Products Hydrolysis of the nitrileMinimize the presence of water in the reaction mixture. Work up the reaction under non-aqueous conditions if possible.
De-bromination of starting materialThis can occur with certain palladium catalysts. Consider using a milder catalyst or a copper-based system.
Formation of 4-nitrobenzamideThis may result from the reduction of the bromo group followed by hydrolysis of the cyano group. Ensure the reaction conditions are not overly reductive.
Difficult Purification Co-elution of product and starting materialOptimize the chromatography conditions (e.g., solvent gradient, column packing material) for better separation.
Presence of catalyst residuesUse appropriate workup procedures to remove the metal catalyst, such as washing with an aqueous solution of a complexing agent (e.g., ammonium hydroxide for copper).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is the rigorous exclusion of air and moisture from the reaction. The palladium or copper catalysts used in cyanation reactions are highly sensitive to oxidation and hydrolysis. Ensuring an inert atmosphere and using anhydrous reagents and solvents are paramount for success.

Q2: I am observing the formation of a significant amount of 4-nitrobenzamide as a byproduct. What could be the cause?

A2: The formation of 4-nitrobenzamide suggests a competing reaction pathway involving the reduction of the C-Br bond (de-bromination) followed by potential hydrolysis of the nitrile under certain workup conditions. This can be promoted by certain palladium catalysts and reaction conditions. To mitigate this, you could try a different palladium ligand, switch to a copper-catalyzed system which is often less prone to this side reaction, or ensure your workup is strictly anhydrous.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?

A3: A sluggish reaction can be due to several factors. First, verify the activity of your catalyst. If the catalyst is old or has been improperly stored, it may be inactive. Second, consider increasing the reaction temperature, as cyanation reactions often have a high activation energy. Ensure your solvent has a sufficiently high boiling point to accommodate the desired temperature. Finally, the choice of cyanide source and ligand can significantly impact reaction kinetics. Experimenting with different combinations may be necessary.

Q4: How can I effectively remove the metal catalyst from my final product?

A4: For palladium catalysts, a common method is to treat the reaction mixture with an aqueous solution of a thiol-containing resin or to perform an extraction with a solution that can complex with palladium. For copper catalysts, washing the organic layer with an aqueous solution of ammonium hydroxide or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can effectively remove copper salts.

Experimental Protocols

Hypothetical Protocol for Palladium-Catalyzed Cyanation of 2-bromo-5-nitrobenzamide

Disclaimer: This is a hypothetical protocol based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-5-nitrobenzamide (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble materials.

  • Extraction: Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Catalyst Cyanide Source Solvent Temperature (°C) Yield (%)
1Pd(dppf)Cl2Zn(CN)2DMF12075
2Pd2(dba)3 / XantphosZn(CN)2Dioxane11082
3CuIKCNNMP15068
4Pd(PPh3)4Zn(CN)2DMF12065

Visualizations

Synthesis_Pathway 2-bromo-5-nitrobenzamide 2-bromo-5-nitrobenzamide This compound This compound 2-bromo-5-nitrobenzamide->this compound  Pd Catalyst, Cyanide Source, Solvent, Heat

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Check Reagent Quality (Catalyst, Cyanide Source, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Inert Atmosphere) start->check_conditions optimize Optimize Reaction (Change Catalyst/Ligand, Solvent, Temperature) check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of 2-Cyano-4-nitrobenzamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

Q2: What is the first step I should take to try and dissolve this compound?

A2: The initial and simplest approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for this purpose.[1][2] It is recommended to start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then diluting it to the final desired concentration in your aqueous buffer. Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) to avoid off-target effects.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a common technique for ionizable compounds. However, the amide proton of benzamide derivatives is very weakly acidic. The pKa of the parent compound, benzamide, is approximately 14.56, and the predicted pKa for the structurally similar p-nitrobenzamide is around 15.02.[3] This indicates that a very high pH (above 13) would be required to deprotonate the amide and significantly increase its solubility. Such extreme pH values are often incompatible with biological experiments. Therefore, pH adjustment is generally not a recommended primary strategy for solubilizing this compound.

Q4: Are there other methods to enhance the solubility of this compound in aqueous solutions?

A4: Yes, several other techniques can be employed, either alone or in combination with the use of a co-solvent like DMSO. These include the use of surfactants and cyclodextrins.

Troubleshooting Guides

Issue 1: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

Troubleshooting Workflow:

start Precipitation upon dilution of DMSO stock step1 Decrease final concentration start->step1 step2 Increase final DMSO concentration (check experimental tolerance) start->step2 step3 Use a different solubilization method start->step3 end Solution achieved step1->end step2->end step4 Co-solvents step3->step4 step5 Surfactants step3->step5 step6 Cyclodextrins step3->step6 step4->end step5->end step6->end

Caption: Troubleshooting workflow for precipitation issues.

Possible Solutions:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try a serial dilution to determine the maximum achievable concentration without precipitation.

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be mindful of potential solvent effects on your assay.

  • Employ Additional Solubilizing Agents: Consider incorporating surfactants or cyclodextrins into your aqueous buffer before adding the compound stock solution.

Issue 2: The required concentration of this compound cannot be achieved without using a high, experimentally-prohibitive concentration of DMSO.

In this scenario, alternative or supplementary solubilization methods are necessary.

Solubilization Strategies:

start Insufficient solubility with low DMSO cosolvent Co-solvents (e.g., Ethanol, PEG 400) start->cosolvent surfactant Surfactants (e.g., Tween 20, Triton X-100) start->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin combination Combination Approach cosolvent->combination surfactant->combination cyclodextrin->combination end Target concentration achieved combination->end

Caption: Strategies for enhancing aqueous solubility.

Data Presentation: Solubility of p-Nitrobenzamide (a structural analog)

The following table summarizes the mole fraction solubility of p-nitrobenzamide, a compound structurally similar to this compound, in various aqueous co-solvent mixtures at different temperatures. This data can serve as a valuable reference for selecting an appropriate co-solvent system.

Co-solventMass Fraction of Co-solventTemperature (K)Mole Fraction Solubility (x 10^4)
DMSO 0.2293.151.35
0.5293.1513.9
0.8293.15128
1.0293.15445
Ethanol 0.2293.150.45
0.5293.152.89
0.8293.1516.5
1.0293.1540.1
Isopropanol 0.2293.150.33
0.5293.151.88
0.8293.159.98
1.0293.1522.8

Data adapted from a study on p-nitrobenzamide solubility.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes a general method for preparing a solution of this compound using a water-miscible organic co-solvent.

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO, Ethanol) to make a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Working Solution Preparation:

    • Add the desired volume of the stock solution to the aqueous buffer to achieve the final target concentration.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • Ensure the final concentration of the co-solvent is within the limits tolerated by your experimental system.

Protocol 2: Solubility Enhancement using Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used.[6][7][8][9][10]

  • Surfactant-Containing Buffer Preparation:

    • Prepare the desired aqueous buffer.

    • Add the surfactant to the buffer at a concentration above its critical micelle concentration (CMC). Typical starting concentrations are 0.05% to 0.5% (v/v).

    • Mix thoroughly until the surfactant is completely dissolved.

  • Compound Solubilization:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Slowly add the stock solution to the surfactant-containing buffer while vortexing.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[14]

  • Cyclodextrin-Containing Buffer Preparation:

    • Dissolve the desired amount of HP-β-CD in the aqueous buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubility enhancement.

    • Stir until the cyclodextrin is fully dissolved.

  • Inclusion Complex Formation:

    • Add the solid this compound directly to the cyclodextrin-containing buffer.

    • Alternatively, add a concentrated stock solution of the compound in an organic solvent to the cyclodextrin solution.

    • Stir the mixture for several hours to overnight at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

    • The solution can then be filtered to remove any undissolved compound. Studies have shown that cyclodextrins can significantly enhance the solubility of nitroaromatic compounds.[15]

References

Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Cyano-4-nitrobenzamide via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the most suitable solvent for recrystallizing this compound?

A: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar organic solvents are generally effective. Good starting points for solvent screening include ethanol, methanol, acetonitrile, and acetone . Mixed solvent systems, such as ethanol/water or acetone/water, can also be highly effective, allowing for fine-tuning of the solvent polarity.

Q2: My compound will not dissolve in the hot solvent. What should I do?

A: If the compound remains insoluble in the hot solvent, consider the following steps:

  • Increase Solvent Volume: You may not have reached the saturation point. Add the hot solvent in small increments until the solid dissolves completely.

  • Ensure Proper Temperature: Make sure the solvent is at or near its boiling point. Using a reflux condenser can help maintain the temperature without significant solvent loss.

  • Switch Solvents: If the compound remains insoluble, a different solvent may be required. If you are using ethanol, for instance, you could try a more polar solvent like methanol or a different class of solvent such as acetone.

Q3: After cooling, no crystals have formed. What went wrong?

A: A lack of crystal formation is a common issue with several potential remedies:

  • Supersaturation Not Reached: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Lower the Temperature: If cooling to room temperature and then in an ice-water bath is ineffective, a colder bath (e.g., dry ice/acetone) may be necessary.

Q4: My product has "oiled out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To address this:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation of the solution, and then allow it to cool more slowly.

  • Modify the Solvent System: Using a slightly more polar solvent or a different solvent mixture can lower the temperature at which the compound precipitates, allowing it to solidify below its melting point.

Q5: The resulting crystals are discolored. How can I remove the color impurities?

A: Colored impurities can often be removed with activated charcoal.

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Gently swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize.

Q6: What are the likely impurities in my crude this compound?

A: Potential impurities depend on the synthetic route but can include unreacted starting materials (such as 2-chloro-4-nitrobenzonitrile), side-products (like 4-nitrobenzoic acid from hydrolysis of the nitrile), and residual solvents from the reaction. A well-executed recrystallization is generally effective at removing these types of impurities.

Data Presentation

The selection of an appropriate recrystallization solvent is critical. The following table provides solubility data for structurally related benzamide compounds to guide your solvent choice.

Table 1: Solubility of Structurally Similar Benzamide Derivatives in Various Solvents (Disclaimer: This data is for analogous compounds and should be used as a guideline. Empirical testing is recommended to determine the optimal solvent for this compound.)

SolventCompoundSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water4-Nitrobenzamide<0.1~0.5
EthanolBenzamide21100
Ethanol4-Nitrobenzamide~0.5~5
AcetoneBenzamide1765
Acetone4-Nitrobenzamide~1.0~15
AcetonitrileBenzamide1350
Ethyl AcetateBenzamide530
TolueneBenzamide1.515

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetone). Ethanol is often a good starting point for nitroaromatic compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar or a boiling chip to ensure smooth boiling.

    • Add a minimal amount of the chosen solvent and, with gentle heating and stirring, bring the mixture to a boil.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and add a small amount of activated charcoal.

    • Bring the solution back to a gentle boil for 2-5 minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum to remove the last traces of solvent.

  • Analysis:

    • Determine the melting point of the dried crystals. A sharp melting point that is close to the literature value indicates high purity.

    • Confirm the identity and purity of the compound using analytical techniques such as NMR spectroscopy.

Mandatory Visualization

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool Successful dissolution troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Insoluble oiling_out Product 'oils out'? cool->oiling_out ice_bath Place in ice bath crystals_form Crystals form? ice_bath->crystals_form collect Collect and dry crystals crystals_form->collect Yes troubleshoot_crystals Troubleshoot Crystal Formation crystals_form->troubleshoot_crystals No end Pure Product collect->end troubleshoot_dissolve->dissolve Re-attempt troubleshoot_crystals->cool Re-attempt oiling_out->ice_bath No troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve Re-attempt

Caption: Troubleshooting workflow for the recrystallization of this compound.

Identifying and minimizing side products in 2-Cyano-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Cyano-4-nitrobenzamide. The following information is designed to help identify and minimize the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the partial hydrolysis of 2-cyano-4-nitrobenzonitrile. This reaction must be carefully controlled to prevent over-hydrolysis to the corresponding carboxylic acid. The reaction is typically carried out under mildly acidic or basic conditions.

Q2: What are the most common side products in the synthesis of this compound?

The primary side product is 2-carboxy-4-nitrobenzamide, which results from the complete hydrolysis of the nitrile group. Under harsher conditions, further hydrolysis of the amide can lead to the formation of 4-nitrophthalic acid. Another potential impurity is the unreacted starting material, 2-cyano-4-nitrobenzonitrile.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a standard of the desired product (if available), you can observe the consumption of the reactant and the formation of the product and any major side products. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

Recrystallization is often the most effective method for purifying the final product. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of polar aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If significant amounts of acidic side products are present, an initial wash with a mild base solution can help to remove them.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or slightly increase the reaction temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Over-hydrolysis to 2-carboxy-4-nitrobenzamide.Use milder reaction conditions. Decrease the concentration of the acid or base catalyst, lower the reaction temperature, or shorten the reaction time.
Presence of 2-carboxy-4-nitrobenzamide impurity Reaction conditions are too harsh (e.g., high temperature, high concentration of catalyst).Employ milder hydrolysis conditions. Consider using a weaker acid or base, or a lower temperature. Precisely control the reaction time.
Prolonged reaction time.Optimize the reaction time by closely monitoring the disappearance of the starting material and the formation of the desired product using TLC or HPLC.
Presence of unreacted 2-cyano-4-nitrobenzonitrile Insufficient reaction time or temperature.Increase the reaction time or temperature moderately. Ensure efficient stirring to promote contact between reactants.
Inefficient catalyst.Ensure the catalyst is of good quality and used in the appropriate amount.
Formation of 4-nitrophthalic acid Very harsh reaction conditions leading to hydrolysis of both the nitrile and amide groups.Significantly reduce the severity of the reaction conditions. Use a much lower temperature and a lower concentration of the catalyst. This side product indicates a significant over-reaction.

Experimental Protocols

Synthesis of this compound via Partial Hydrolysis

This protocol describes a general method for the controlled partial hydrolysis of 2-cyano-4-nitrobenzonitrile.

Materials:

  • 2-cyano-4-nitrobenzonitrile

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-4-nitrobenzonitrile in a minimal amount of cold, concentrated sulfuric acid. The dissolution should be performed in an ice bath to maintain a low temperature.

  • Slowly and carefully add water dropwise to the reaction mixture while maintaining the low temperature. The amount of water added is critical and should be optimized for the specific scale of the reaction.

  • Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for a predetermined time. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • To remove any acidic side products, the solid can be suspended in a saturated sodium bicarbonate solution, stirred for a short period, and then filtered again.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

  • The final product should be dried under vacuum.

Visualizations

Synthesis_Pathway Start 2-Cyano-4-nitrobenzonitrile Intermediate This compound (Desired Product) Start->Intermediate Partial Hydrolysis (Controlled Conditions) Side_Product_1 2-Carboxy-4-nitrobenzamide Intermediate->Side_Product_1 Further Hydrolysis Side_Product_2 4-Nitrophthalic acid Side_Product_1->Side_Product_2 Complete Hydrolysis Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (TLC, HPLC, NMR) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield Impure Impure Product? Analysis->Impure Low_Yield->Impure No Incomplete_Rxn Incomplete Reaction: Increase Time/Temp Low_Yield->Incomplete_Rxn Yes Over_Hydrolysis Over-Hydrolysis: Use Milder Conditions Low_Yield->Over_Hydrolysis Yes Purify Purification Step: Recrystallization, Wash Impure->Purify Yes Success Pure Product Impure->Success No Incomplete_Rxn->Start Over_Hydrolysis->Start Purify->Success

Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of 2-cyano-4-nitrobenzoic acid challenging?

A1: The amidation of 2-cyano-4-nitrobenzoic acid is challenging due to the electronic properties of the aromatic ring. The presence of two strong electron-withdrawing groups, the cyano (-CN) and nitro (-NO2) groups, deactivates the carboxylic acid. This deactivation makes the carboxyl group less susceptible to activation by coupling reagents and subsequent nucleophilic attack by the amine.

Q2: What are the most common coupling reagents for this type of amidation?

A2: For difficult amidations involving electron-deficient carboxylic acids, common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure.[1] More potent uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed to achieve higher yields and faster reaction times.

Q3: What is the role of a base in this reaction?

A3: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), is crucial in amidation reactions. Its primary role is to neutralize the acidic proton of the carboxylic acid, forming a carboxylate salt which is more reactive towards the coupling agent. The base also scavenges any acidic byproducts generated during the reaction, maintaining a favorable reaction environment.

Q4: Can I use inorganic bases like sodium hydroxide or potassium carbonate?

A4: Inorganic bases are generally not recommended for these coupling reactions in organic solvents as they can lead to side reactions, such as hydrolysis of the activated ester intermediate, and are often poorly soluble in common amidation solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient activation of the carboxylic acid due to strong electron-withdrawing groups.2. Poor nucleophilicity of the amine.3. Inappropriate choice of coupling reagent.4. Low reaction temperature or insufficient reaction time.1. Use a more powerful coupling reagent such as HATU or COMU.2. Increase the equivalents of the coupling reagent and the amine (e.g., 1.2-1.5 equivalents).3. Increase the reaction temperature. For sluggish reactions, heating to 40-60 °C may be beneficial.4. Extend the reaction time, monitoring progress by TLC or LC-MS.
Formation of N-acylurea byproduct This is a common side reaction when using carbodiimide coupling reagents (e.g., DCC, EDC). The O-acylisourea intermediate rearranges to the more stable, unreactive N-acylurea.1. Add an activating agent like HOBt or Oxyma Pure. These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[2]
Multiple Spots on TLC/LC-MS (Side Products) 1. Epimerization if the amine is chiral.2. Side reactions involving the nitro or cyano groups under harsh conditions.3. Decomposition of starting materials or product.1. For chiral amines, use a coupling reagent known to suppress racemization, such as COMU or HATU, in combination with a base like DIPEA. Running the reaction at a lower temperature can also help.2. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Starting Material Remains 1. Incomplete reaction.2. Deactivation of the coupling reagent by moisture.1. See "Low to No Product Formation".2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes typical yields for the amidation of various benzoic acids, including those with electron-withdrawing groups, using different coupling reagents. This data can serve as a guide for selecting initial screening conditions.

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTime (h)Yield (%)Reference
Benzoic AcidBenzylamineDIC/HOPOMeCN/WaterN/AHigh[3]
Benzoic AcidAnilineCOMU/CollidineMeCN/WaterN/AModerate-High[3]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)MeCN1472[2]
4-Nitrobenzoic AcidN,N'-DimethylhydrazineIsobutyl Chloroformate/NMMTHFN/AN/A[4]
Benzoic AcidAnilineTiCl4Pyridine298[5]

Experimental Protocols

Protocol 1: General Procedure using EDC/HOBt

This protocol is a standard starting point for the amidation of 2-cyano-4-nitrobenzoic acid.

  • To a solution of 2-cyano-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish after 24 hours, consider gentle heating to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Difficult Amidations using HATU

This protocol is recommended for challenging substrates or when Protocol 1 gives low yields.

  • In a dry flask under an inert atmosphere (N2 or Ar), dissolve 2-cyano-4-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add the amine (1.1 eq) and continue to stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up and purification are similar to Protocol 1.

Visualizations

Experimental Workflow for Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Acid Dissolve 2-cyano-4-nitrobenzoic acid in anhydrous solvent (e.g., DMF) Start->Dissolve Acid Add Reagents Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) Dissolve Acid->Add Reagents Add Amine Add amine Add Reagents->Add Amine Stir Stir at specified temperature Add Amine->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench reaction and perform aqueous work-up Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the amidation reaction.

Troubleshooting Logic for Low Yield

G Start Low Yield? Check_Reagents Are coupling reagent and base appropriate for an electron-deficient acid? Start->Check_Reagents Check_Conditions Are reaction time and temperature sufficient? Check_Reagents->Check_Conditions Yes Use_Stronger_Reagent Switch to a stronger coupling reagent (e.g., HATU, COMU) Check_Reagents->Use_Stronger_Reagent No Check_Purity Are starting materials and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Increase_Temp_Time Increase reaction temperature and/or extend reaction time Check_Conditions->Increase_Temp_Time No Dry_Materials Use freshly dried solvents and reagents Check_Purity->Dry_Materials No Re-evaluate Re-run Experiment Check_Purity->Re-evaluate Yes Use_Stronger_Reagent->Re-evaluate Increase_Temp_Time->Re-evaluate Dry_Materials->Re-evaluate

Caption: A troubleshooting decision tree for low-yield amidation reactions.

References

Technical Support Center: Synthesis of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the laboratory synthesis of 2-Cyano-4-nitrobenzamide. The information is intended for researchers, scientists, and drug development professionals familiar with standard organic synthesis procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A reliable and scalable laboratory synthesis involves a two-step process starting from 2-cyano-4-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride. The second step is the reaction of the acyl chloride with ammonia to form the final amide product.

Q2: What are the critical safety precautions for this synthesis?

A2: The use of thionyl chloride requires strict safety measures. It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, and a lab coat, must be worn.[3][4] An emergency shower and eyewash station should be readily accessible.[3] Reactions involving ammonia should also be conducted in a fume hood due to its pungent and irritating nature.

Q3: My yield of this compound is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete conversion of the starting carboxylic acid to the acyl chloride is a common issue. Another possibility is the hydrolysis of the acyl chloride intermediate back to the carboxylic acid due to moisture contamination. During the amidation step, using an insufficient amount of ammonia or inefficient mixing can also lead to lower yields. See the Troubleshooting Guide for more detailed solutions.

Q4: I am observing an impurity that is difficult to remove. What could it be?

A4: A common impurity is the unreacted starting material, 2-cyano-4-nitrobenzoic acid. This can occur if the conversion to the acyl chloride was incomplete or if the acyl chloride hydrolyzed during workup. Another possibility is the formation of side products from the reaction of thionyl chloride with the solvent or other functional groups, although the cyano and nitro groups are generally stable under these conditions.

Q5: How can I best purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems can be determined through small-scale solubility tests, but ethanol or a mixture of ethanol and water are often good starting points. If significant amounts of acidic impurities are present, a wash with a dilute sodium bicarbonate solution during the workup, followed by recrystallization, is recommended.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2_Cyano_4_nitrobenzoic_acid 2-Cyano-4-nitrobenzoic acid Acyl_Chloride 2-Cyano-4-nitrobenzoyl chloride 2_Cyano_4_nitrobenzoic_acid->Acyl_Chloride Reflux in excess SOCl2 (or with catalytic DMF) Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2_Cyano_4_nitrobenzoic_acid 2_Cyano_4_nitrobenzamide This compound Acyl_Chloride->2_Cyano_4_nitrobenzamide Addition to excess NH4OH in an inert solvent (e.g., THF) at 0°C Ammonia Aqueous Ammonia (NH4OH) Ammonia->Acyl_Chloride

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-4-nitrobenzoyl chloride
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing sodium hydroxide solution), add 2-cyano-4-nitrobenzoic acid.

  • Reagent Addition: In a chemical fume hood, carefully add an excess of thionyl chloride (approximately 5-10 molar equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is 79°C) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-cyano-4-nitrobenzoyl chloride, a solid or oil, can be used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • Preparation: In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath (0-5°C).

  • Reagent Addition: Dissolve the crude 2-cyano-4-nitrobenzoyl chloride from Step 1 in a minimal amount of an inert, anhydrous solvent (e.g., tetrahydrofuran or dioxane).

  • Reaction: Add the solution of the acyl chloride dropwise to the cold, stirred ammonia solution. A precipitate of this compound should form immediately.

  • Workup: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove any ammonium chloride, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data

ParameterStep 1: Acyl Chloride FormationStep 2: Amidation
Starting Material 2-cyano-4-nitrobenzoic acid2-cyano-4-nitrobenzoyl chloride
Reagents Thionyl chloride (5-10 eq.), DMF (cat.)Aqueous ammonia (excess)
Solvent None (excess SOCl2) or inert solventAnhydrous THF or dioxane
Temperature Reflux (~79°C)0-5°C
Reaction Time 2-4 hours30 minutes
Typical Yield Assumed quantitative for crude>90% (from acyl chloride)

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Acyl_Chloride Was the acyl chloride formation complete? Start->Check_Acyl_Chloride Incomplete_Acyl Incomplete Reaction: - Extend reflux time in SOCl2. - Ensure catalytic DMF was added. Check_Acyl_Chloride->Incomplete_Acyl No Moisture Was moisture present during the reaction or workup? Check_Acyl_Chloride->Moisture Yes Hydrolysis Acyl Chloride Hydrolysis: - Use anhydrous solvents and glassware. - Minimize exposure to air during workup. Moisture->Hydrolysis Yes Check_Amidation Was the amidation step efficient? Moisture->Check_Amidation No Insufficient_Ammonia Insufficient Ammonia/Mixing: - Use a larger excess of cold aqueous ammonia. - Ensure vigorous stirring during addition. Check_Amidation->Insufficient_Ammonia No Purification_Issue Is the final product impure after isolation? Check_Amidation->Purification_Issue Yes Recrystallize Purification Strategy: - Wash crude product with dilute NaHCO3 to remove acidic impurities. - Recrystallize from an appropriate solvent (e.g., ethanol). Purification_Issue->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Managing toxic byproducts from 2-Cyano-4-nitrobenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxic byproducts from the synthesis of 2-Cyano-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic byproducts generated during the synthesis of this compound?

A1: The synthesis of this compound, particularly when following a Sandmeyer reaction pathway from a corresponding aniline, can generate several toxic byproducts. The most significant of these are:

  • Cyanide Salts (e.g., sodium cyanide, potassium cyanide): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1]

  • Excess Nitrating Agents (e.g., nitric acid, nitrous acid): These are corrosive and strong oxidizers.[2]

  • Diazonium Salt Intermediates: While useful in synthesis, unreacted or unstable diazonium salts can be explosive, especially when dry.

  • Nitroaromatic Compounds: These compounds are often toxic and can be environmental pollutants.[3][4] Some are also suspected carcinogens.[5]

  • Halogenated Solvents (if used): Solvents like dichloromethane or chloroform are common in organic synthesis and have their own toxicity profiles.

Q2: What are the immediate first aid measures for cyanide exposure?

A2: In case of suspected cyanide poisoning, immediate medical attention is critical.[6] Call emergency services immediately.[6] While waiting for medical help:

  • Inhalation: Move the affected person to fresh air immediately.[6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[6]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[6]

  • Ingestion: If the person is conscious, induce vomiting and have them rinse their mouth with water.[6]

Do not perform mouth-to-mouth resuscitation on a person who has ingested or inhaled cyanide to avoid cross-contamination. [7]

Q3: How should I properly store cyanide-containing waste?

A3: Cyanide waste must be stored in a dedicated, clearly labeled, and sealed container.[6][8] This container should be kept in a cool, dry, and well-ventilated area, away from acids and oxidizing agents to prevent the formation of highly toxic hydrogen cyanide gas.[1][8] It is recommended to keep the pH of cyanide waste basic (pH > 10) to maintain its stability.[6]

Troubleshooting Guides

Issue 1: Low yield and formation of dark, tarry byproducts during diazotization.

Possible Cause: The reaction temperature was not maintained at 0-5 °C. Diazotization is a highly exothermic reaction, and higher temperatures can lead to the decomposition of the diazonium salt and the formation of unwanted side products.[9][10]

Solution:

  • Ensure the reaction vessel is adequately cooled in an ice-salt bath.

  • Add the sodium nitrite solution slowly and dropwise to maintain the low temperature.

  • Continuously monitor the internal reaction temperature with a thermometer.

Issue 2: The presence of residual cyanide in the final product or waste stream.

Possible Cause: Incomplete reaction or inadequate quenching of the cyanide reagent.

Solution:

  • Ensure the stoichiometry of the reactants is correct to avoid a large excess of cyanide.

  • After the reaction is complete, quench any remaining cyanide by adding an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10).[6] Caution: Adding bleach to an acidic cyanide solution will produce highly toxic cyanogen chloride gas.[6]

Issue 3: Accidental acidification of cyanide waste.

Possible Cause: Improper segregation of waste streams, leading to the mixing of acidic waste with cyanide-containing waste.

Immediate Action:

  • Evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, neutralize the acid with a weak base (e.g., sodium bicarbonate) from a safe distance, ensuring adequate ventilation in a fume hood.

  • If the spill is large or you are not comfortable handling it, evacuate the laboratory and call emergency services.

Experimental Protocols

Protocol 1: Decontamination of Glassware Containing Cyanide Residues

Objective: To safely clean glassware after use in cyanide-containing reactions.

Materials:

  • Sodium hypochlorite solution (household bleach)

  • Sodium hydroxide solution (1 M)

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Rinse the glassware with a 1 M sodium hydroxide solution to ensure the surface is basic.

  • Carefully add a sodium hypochlorite solution to the glassware and swirl gently to coat all surfaces. The pH must be maintained above 10.[6]

  • Allow the bleach solution to sit in the glassware for at least 30 minutes to ensure complete oxidation of the cyanide to the less toxic cyanate.

  • Dispose of the bleach solution as hazardous waste.

  • Rinse the glassware thoroughly with deionized water.

Protocol 2: Neutralization of Nitroaromatic Compounds in Waste Streams

Objective: To reduce the toxicity of waste containing nitroaromatic compounds.

Materials:

  • Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst)

  • Appropriate reaction vessel

  • PPE

Procedure:

  • Warning: This procedure should only be carried out by trained personnel in a controlled environment due to the exothermic nature of the reaction.

  • In a designated reaction vessel within a fume hood, add the waste stream containing nitroaromatic compounds.

  • Slowly and carefully add Fenton's reagent to the waste. The reaction is exothermic and may produce gas, so addition should be gradual.

  • Stir the mixture and monitor the reaction. The Fenton's reagent will oxidize the nitroaromatic compounds to less harmful substances like carbon dioxide and water.[11]

  • Once the reaction is complete, the resulting solution should be neutralized and disposed of according to institutional guidelines.

Quantitative Data

The following table summarizes key safety and handling parameters for common toxic byproducts.

ByproductParameterValueReference
Cyanide Salts Storage pH> 10[6]
Incompatible MaterialsAcids, Oxidizers[1]
Recommended Quenching AgentSodium Hypochlorite (at pH > 10)[6]
Nitric Acid Recommended Neutralizing AgentSodium Bicarbonate
Diazonium Salts Reaction Temperature0-5 °C[9][10]

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_waste Waste Management start Start: 2-Amino-5-nitrobenzamide diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuCN/NaCN) diazotization->sandmeyer product Crude this compound sandmeyer->product waste_collection Collect Aqueous Waste product->waste_collection Aqueous Workup check_ph Check pH (Adjust to >10) waste_collection->check_ph cyanide_treatment Treat with NaOCl check_ph->cyanide_treatment nitro_treatment Treat with Fenton's Reagent cyanide_treatment->nitro_treatment disposal Dispose as Hazardous Waste nitro_treatment->disposal

Caption: Experimental workflow for synthesis and waste management.

logical_relationship cluster_hazards Potential Hazards cluster_controls Control Measures cyanide Cyanide Salts ppe Appropriate PPE cyanide->ppe fume_hood Work in Fume Hood cyanide->fume_hood waste_segregation Waste Segregation cyanide->waste_segregation quenching Proper Quenching cyanide->quenching nitric_acid Nitrating Agents nitric_acid->ppe nitric_acid->fume_hood diazonium Unstable Diazonium Salts temp_control Strict Temperature Control diazonium->temp_control nitroaromatics Nitroaromatic Byproducts nitroaromatics->waste_segregation

Caption: Hazard identification and corresponding control measures.

References

Technical Support Center: Refining HPLC Separation for 2-Cyano-4-nitrobenzamide and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Cyano-4-nitrobenzamide and its common precursors.

Troubleshooting Guide

Users encountering issues with their HPLC separation can refer to the following guide for potential causes and solutions.

Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar and aromatic compounds like this compound and its precursors.

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated column (e.g., end-capped C18). Add a competing base like triethylamine (0.1%) to the mobile phase. Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress silanol activity.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, reverse-flush the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol).
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.

Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the latter half, can also occur and indicates a different set of problems.

Potential Cause Recommended Solution
Sample Overload (Mass) Dilute the sample to a lower concentration.
Sample Overload (Volume) Decrease the injection volume.
Incompatible Sample Solvent Ensure the sample solvent is weaker than or the same as the mobile phase. Dissolving the sample in a stronger solvent can cause the analyte to travel too quickly at the start, leading to a broad front.
Column Collapse If using a highly aqueous mobile phase with a conventional C18 column, the stationary phase may collapse. Use an aqueous-stable C18 column or ensure the mobile phase contains at least 5-10% organic solvent.
Low Column Temperature Increase the column temperature to improve analyte solubility and mass transfer kinetics.
Unstable Retention Times

Issue 3: Drifting or Shifting Retention Times

Inconsistent retention times can compromise the reliability of your analytical method.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs.
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. For buffered mobile phases, check for salt precipitation.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Pump Malfunction Check for leaks in the pump seals and ensure check valves are clean and functioning correctly. A fluctuating backpressure is often an indicator of pump issues.
Column Degradation Over time, the stationary phase can degrade, especially under harsh pH or high temperature conditions. Replace the column if performance does not improve with cleaning.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its precursors?

A good starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. Detection is typically performed using a UV detector at a wavelength around 254 nm, where nitroaromatic compounds absorb strongly.

Q2: What are the likely precursors of this compound that I should be trying to separate?

Based on common synthetic routes, the primary precursor is often 2-amino-5-nitrobenzonitrile (also known as 2-cyano-4-nitroaniline). The synthesis involves the hydrolysis of the nitrile group to a primary amide. Another potential precursor is 2-cyano-4-nitrobenzoic acid , which can be converted to the amide. Therefore, your HPLC method should aim to resolve this compound from these two potential starting materials and any other synthesis-related impurities.

Q3: My peaks for the precursors and the final product are co-eluting. How can I improve the resolution?

To improve resolution, you can try the following:

  • Modify the mobile phase gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: The ionization state of the analytes can be manipulated by changing the pH, which can significantly impact their retention and selectivity. This is particularly relevant for the acidic precursor, 2-cyano-4-nitrobenzoic acid.

  • Try a different stationary phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

Q4: I am observing baseline noise or drift. What could be the cause?

Baseline issues can arise from several sources:

  • Contaminated mobile phase: Ensure you are using high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Air bubbles in the system: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

  • Detector lamp failure: An aging UV lamp can cause increased noise.

  • Leaking fittings: Check all connections for leaks.

  • Contaminated detector flow cell: Flush the flow cell with a strong solvent.

Experimental Protocols

Proposed HPLC Method for Separation of this compound and Precursors

This method provides a starting point for the separation of this compound, 2-amino-5-nitrobenzonitrile, and 2-cyano-4-nitrobenzoic acid. Method optimization will likely be required for specific sample matrices and impurity profiles.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample (or standard) into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Unstable Retention Time? peak_shape->retention_time No tailing Peak Tailing? peak_shape->tailing Yes baseline Baseline Issue? retention_time->baseline No rt_drift Retention Time Drifting? retention_time->rt_drift Yes end Consult Instrument Manual or Contact Support baseline->end No noise_drift Noise or Drift? baseline->noise_drift Yes fronting Peak Fronting? tailing->fronting No sol_tailing Check for: - Secondary Silanol Interactions - Column Overload - Extra-column Volume - Contamination tailing->sol_tailing Yes sol_fronting Check for: - Sample Overload (Mass/Volume) - Incompatible Sample Solvent - Column Collapse fronting->sol_fronting Yes sol_tailing->end sol_fronting->end sol_rt Check for: - Inadequate Equilibration - Mobile Phase Issues - Temperature Fluctuation - Pump Malfunction rt_drift->sol_rt Yes sol_rt->end sol_baseline Check for: - Contaminated Mobile Phase - Air Bubbles - Detector Lamp Issues - Leaks noise_drift->sol_baseline Yes sol_baseline->end

Caption: A troubleshooting decision tree for common HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Filter & Degas) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Gradient Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide: Olaparib vs. 2-Cyano-4-nitrobenzamide in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This guide provides a detailed comparison of the PARP inhibitor Olaparib with 2-Cyano-4-nitrobenzamide for an audience of researchers, scientists, and drug development professionals. Extensive research has revealed a significant disparity in the available scientific data for these two compounds. Olaparib is a well-established and clinically approved anti-cancer agent with a wealth of publicly available efficacy data and established experimental protocols. In contrast, This compound does not appear to be a recognized therapeutic agent for cancer, and no preclinical or clinical data regarding its efficacy or mechanism of action in this context could be identified in the scientific literature.

Therefore, this guide will provide a comprehensive overview of Olaparib, including its mechanism of action, clinical efficacy, and associated experimental methodologies. For this compound, we will note the absence of comparable data.

Olaparib: A Potent PARP Inhibitor

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment of cancers with specific DNA repair defects.[1][2] It is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][2]

Mechanism of Action

Olaparib's mechanism of action is centered on the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][3] In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised.

When PARP is inhibited by Olaparib, unrepaired SSBs accumulate and, during DNA replication, lead to the formation of DSBs.[1] In HRR-deficient cancer cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[1] This concept is known as synthetic lethality, where the combination of two otherwise non-lethal defects (PARP inhibition and HRR deficiency) results in cell death.[1]

Olaparib_Mechanism_of_Action

Clinical Efficacy of Olaparib

Olaparib has demonstrated significant efficacy in numerous clinical trials across various cancer types. Below is a summary of key findings.

Table 1: Efficacy of Olaparib in Ovarian Cancer

Trial NamePhasePatient PopulationTreatment ArmControl ArmPrimary EndpointResultCitation(s)
SOLO1/GOG 3004IIINewly diagnosed advanced ovarian cancer with a BRCA mutationOlaparibPlaceboProgression-Free Survival (PFS)Median PFS not reached vs. 13.8 months (HR: 0.30)[4]
SOLO3IIIPlatinum-sensitive relapsed ovarian cancer with a germline BRCA mutationOlaparibNon-platinum chemotherapyObjective Response Rate (ORR)72.2% vs. 51.4%[5]
Study 19IIPlatinum-sensitive relapsed high-grade serous ovarian cancerOlaparibPlaceboProgression-Free Survival (PFS)8.4 months vs. 4.8 months (HR: 0.35)[6]

Table 2: Efficacy of Olaparib in Breast Cancer

Trial NamePhasePatient PopulationTreatment ArmControl ArmPrimary EndpointResultCitation(s)
OlympiADIIIMetastatic breast cancer with a germline BRCA mutationOlaparibStandard chemotherapyProgression-Free Survival (PFS)7.0 months vs. 4.2 months (HR: 0.58)[7]
OlympiAIIIAdjuvant treatment for high-risk, HER2-negative early breast cancer with a germline BRCA mutationOlaparibPlaceboInvasive Disease-Free Survival (IDFS)3-year IDFS: 85.9% vs. 77.1% (HR: 0.58)[8][9][10]
LUCYIIIbReal-world, gBRCAm, HER2-negative metastatic breast cancerOlaparibSingle-armProgression-Free Survival (PFS)Median PFS: 8.18 months[11]

Table 3: Efficacy of Olaparib in Prostate Cancer

Trial NamePhasePatient PopulationTreatment ArmControl ArmPrimary EndpointResultCitation(s)
PROfoundIIIMetastatic castration-resistant prostate cancer with HRR gene alterationsOlaparibEnzalutamide or AbirateroneRadiographic Progression-Free Survival (rPFS)Cohort A (BRCA1/2, ATM): 7.4 months vs. 3.6 months (HR: 0.34)[12][13][14]
NCI 9984IIMetastatic castration-resistant prostate cancerCediranib + OlaparibOlaparibRadiographic Progression-Free Survival (rPFS)8.5 months vs. 4.0 months (HR: 0.617)[15]

Table 4: Efficacy of Olaparib in Pancreatic Cancer

Trial NamePhasePatient PopulationTreatment ArmControl ArmPrimary EndpointResultCitation(s)
POLOIIIMetastatic pancreatic cancer with a germline BRCA mutation (maintenance therapy)OlaparibPlaceboProgression-Free Survival (PFS)7.4 months vs. 3.8 months (HR: 0.53)[16][17][18][19]
TAPURIIAdvanced pancreatic cancer with BRCA1/2 mutationsOlaparibSingle-armDisease Control (DC)DC rate: 31%[16]

This compound

A thorough search of the scientific literature and clinical trial databases did not yield any data on the use of this compound as a therapeutic agent for cancer. There is no evidence to suggest that it functions as a PARP inhibitor or that it has been evaluated in preclinical or clinical studies for anti-cancer efficacy. One study reported on the anti-cancer properties of a related but distinct compound, 4-Nitrobenzyl-substituted pyridinium bromide, against a lung cancer cell line.[20] However, this provides no basis for a comparison with Olaparib.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of PARP inhibitors like Olaparib.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., Olaparib) and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[21]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[21]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add test compound (e.g., Olaparib) seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_detergent Add detergent to solubilize formazan incubate_mtt->add_detergent incubate_dark Incubate for 2 hours in the dark add_detergent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

DNA Damage Assay (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.[22]

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".[22][23]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.[22]

  • Electrophoresis: Subject the slides to electrophoresis at a high pH. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[23]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head indicates the extent of DNA damage.[23]

Comet_Assay_Workflow start Start cell_suspension Prepare single-cell suspension start->cell_suspension embed_agarose Embed cells in agarose on a slide cell_suspension->embed_agarose cell_lysis Lyse cells to form nucleoids embed_agarose->cell_lysis dna_unwinding Unwind DNA in alkaline buffer cell_lysis->dna_unwinding electrophoresis Perform electrophoresis dna_unwinding->electrophoresis stain_dna Stain DNA with fluorescent dye electrophoresis->stain_dna visualize Visualize and analyze comets stain_dna->visualize end End visualize->end

PARP Activity Assay

This assay measures the enzymatic activity of PARP.

Methodology

  • Plate Coating: Coat a 96-well plate with histone proteins.[24]

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, a biotin-tagged NAD+ substrate, and the PARP enzyme.[24][25]

  • Incubation: Add the test compound (e.g., Olaparib) and the reaction mixture to the wells and incubate to allow for ADP-ribosylation of the histones.

  • Detection: Add streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.[26]

  • Substrate Addition: Add a colorimetric HRP substrate, which will be converted by HRP to produce a colored product.[24]

  • Absorbance Reading: Measure the absorbance at 450 nm. The signal intensity is proportional to the PARP activity.[25]

PARP_Activity_Assay_Workflow start Start coat_plate Coat 96-well plate with histones start->coat_plate prepare_reagents Prepare PARP, activated DNA, and biotinylated NAD+ coat_plate->prepare_reagents add_reagents Add reagents and test compound to wells prepare_reagents->add_reagents incubate_reaction Incubate to allow ADP-ribosylation add_reagents->incubate_reaction add_streptavidin_hrp Add Streptavidin-HRP incubate_reaction->add_streptavidin_hrp add_substrate Add colorimetric HRP substrate add_streptavidin_hrp->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance end End read_absorbance->end

Conclusion

Olaparib is a well-characterized and clinically validated PARP inhibitor with proven efficacy in the treatment of various cancers, particularly those with HRR deficiencies. Its mechanism of action is well-understood, and its clinical benefits are supported by a large body of evidence from numerous clinical trials. In contrast, there is a lack of scientific data to support the use of this compound as a cancer therapeutic. Therefore, a direct comparison of the efficacy of these two compounds is not feasible based on the current scientific literature. For researchers and clinicians, Olaparib remains a cornerstone of targeted therapy for eligible patients, while this compound does not have a basis for consideration in this context.

References

The activity of 2-Cyano-4-nitrobenzamide in BRCA-mutant versus wild-type cells remains uncharacterized in publicly available research.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the biological activity of 2-Cyano-4-nitrobenzamide, specifically concerning its effects on BRCA-mutant and wild-type cells, have yielded no direct experimental data. While the chemical structure contains a benzamide group, a common feature in many Poly (ADP-ribose) polymerase (PARP) inhibitors, no studies were found that specifically investigate this compound's efficacy as a PARP inhibitor or its differential effects based on BRCA mutation status.

The principle of synthetic lethality, where the combination of a genetic defect (like a BRCA mutation) and the inhibition of a specific protein (like PARP) leads to cell death, is a well-established concept in cancer therapy. PARP inhibitors have shown significant clinical success in treating cancers with BRCA1/2 mutations. These mutations impair the homologous recombination (HR) pathway for DNA double-strand break repair, making the cells highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to an accumulation of DNA damage and ultimately cell death.

The benzamide moiety is a key structural feature for many potent PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site. The presence of a nitro group in some benzamide derivatives has also been explored in the context of PARP inhibition, with some early examples showing low to moderate activity. However, the specific combination of a cyano and a nitro group on the benzamide scaffold, as in this compound, has not been detailed in the scientific literature in the context of BRCA-related cancer research.

Without any available quantitative data (e.g., IC50 values, cell viability assays) or detailed experimental protocols from studies on this compound, a comparative guide on its activity in BRCA-mutant versus wild-type cells cannot be constructed. Further research would be required to determine if this compound exhibits any PARP inhibitory activity and if it demonstrates selective cytotoxicity towards cells with BRCA mutations.

Therefore, at present, there is no scientific basis to compare the performance of this compound in BRCA-mutant versus wild-type cells. The following sections, which would typically contain detailed comparisons, data tables, and experimental protocols, remain empty due to the absence of relevant research findings.

Quantitative Data Comparison

No quantitative data is available for this compound's activity in BRCA-mutant vs. wild-type cells.

Signaling Pathways and Experimental Workflows

No signaling pathways or experimental workflows involving this compound have been described in the context of BRCA-mutant or wild-type cells.

Experimental Protocols

No experimental protocols for testing the activity of this compound in the context of BRCA mutations are available in the public domain.

Cross-Validation of 2-Cyano-4-nitrobenzamide's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of the novel compound 2-Cyano-4-nitrobenzamide (CNB). Due to the current lack of published data on CNB, this document outlines a robust, multi-faceted approach to its evaluation, utilizing established methodologies and comparing its hypothetical performance against well-characterized anti-cancer agents, Niclosamide and Combretastatin A4.

Introduction to Comparator Compounds

To establish a benchmark for assessing the potential efficacy of this compound, two comparator drugs with distinct mechanisms of action have been selected:

  • Niclosamide: An FDA-approved anthelmintic drug that has been repurposed as an anti-cancer agent. It is known to target multiple signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, and to induce mitochondrial dysfunction in cancer cells.[1][2][3][4]

  • Combretastatin A4 (CA4): A natural product derived from the African bushwillow tree, Combretum caffrum. It functions as a potent microtubule-targeting agent, binding to the colchicine site on tubulin and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[5][6][7][8] Its phosphate prodrug, Combretastatin A4 Phosphate (CA4P), is often used in clinical and preclinical studies for its improved solubility.[7][9]

In Vitro Anti-Cancer Activity Assessment

A tiered in vitro testing strategy is essential for the initial characterization of CNB's anti-cancer properties across a panel of cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia).

Cell Viability and Cytotoxicity

The initial screening of CNB would involve assessing its effect on the viability and proliferation of cancer cells.

Data Presentation: IC50 Values (µM) of CNB and Comparator Drugs

Cell LineCancer TypeThis compound (Hypothetical IC50)Niclosamide (Reported IC50)Combretastatin A4 (Reported IC50)
MCF-7Breast CancerData to be determined~1 µM[1]0.003 µM
MDA-MB-231Breast CancerData to be determined<1 µM[2]0.002 µM
HCT-116Colon CancerData to be determined<1 µM[1]0.001 µM
A549Lung CancerData to be determined~1 µM[1]0.002 µM
K562LeukemiaData to be determined<1 µM[1]0.001 µM

Experimental Protocols:

  • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

    • Methodology: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of CNB, Niclosamide, or Combretastatin A4 for 48-72 hours. Subsequently, MTT or XTT reagent is added to the wells. The resulting formazan product, which is indicative of metabolic activity, is quantified by measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Induction of Apoptosis

To determine if CNB induces programmed cell death, an Annexin V/Propidium Iodide (PI) assay would be performed.

Data Presentation: Percentage of Apoptotic Cells

Treatment (Concentration)Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle ControlMCF-7Data to be determinedData to be determined
CNB (IC50)MCF-7Data to be determinedData to be determined
Niclosamide (IC50)MCF-7Data to be determinedData to be determined
Combretastatin A4 (IC50)MCF-7Data to be determinedData to be determined

Experimental Protocols:

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Methodology: Cells are treated with the test compounds for a specified period (e.g., 24-48 hours). After treatment, cells are harvested and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

Cell Cycle Analysis

To investigate whether CNB affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells would be conducted.

Data Presentation: Cell Cycle Distribution (%)

Treatment (Concentration)Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlHCT-116Data to be determinedData to be determinedData to be determined
CNB (IC50)HCT-116Data to be determinedData to be determinedData to be determined
Niclosamide (IC50)HCT-116Data to be determinedData to be determinedData to be determined
Combretastatin A4 (IC50)HCT-116Data to be determinedData to be determinedData to be determined

Experimental Protocols:

  • Propidium Iodide Staining: This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle.

    • Methodology: Cells are treated with the compounds for a defined period. Post-treatment, cells are fixed, permeabilized, and stained with propidium iodide, which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is then measured by flow cytometry to generate a histogram of DNA content.

In Vivo Anti-Cancer Efficacy

The anti-tumor activity of CNB would be evaluated in vivo using xenograft models.

Subcutaneous Xenograft Model

This widely used model assesses the ability of a compound to inhibit the growth of a solid tumor.

Data Presentation: Tumor Growth Inhibition in Xenograft Models

Treatment GroupAnimal ModelAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlNude mice with HCT-116 xenograftsData to be determined0%
CNB (dose)Nude mice with HCT-116 xenograftsData to be determinedData to be determined
Niclosamide (dose)Nude mice with HCT-116 xenograftsData to be determinedData to be determined
Combretastatin A4P (dose)Nude mice with HCT-116 xenograftsData to be determinedData to be determined

Experimental Protocols:

  • Tumor Xenograft Implantation and Treatment:

    • Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. Tumor volume is measured regularly with calipers throughout the study. At the end of the experiment, tumors are excised and weighed.

Mechanism of Action: Elucidating Signaling Pathways

Investigating the molecular mechanism of CNB is crucial for its development as a targeted therapeutic.

Western Blot Analysis

This technique would be used to assess the effect of CNB on key proteins involved in cancer-related signaling pathways.

Experimental Protocols:

  • Protein Expression Analysis:

    • Methodology: Cancer cells are treated with CNB, Niclosamide, or Combretastatin A4 for various time points. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., β-catenin, p-STAT3, Cyclin B1, cleaved PARP).

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_moa Mechanism of Action cell_culture Cancer Cell Lines treatment Treatment with CNB, Niclosamide, or CA4 cell_culture->treatment viability Cell Viability Assays (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot xenograft Subcutaneous Xenograft Model viability->xenograft Positive Hit treatment_vivo Compound Administration xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement

Caption: General workflow for anti-cancer drug screening.

hypothetical_pathway cluster_cnb Hypothetical CNB Pathway cluster_downstream Downstream Effects cluster_comparators Comparator Pathways cluster_niclosamide Niclosamide cluster_ca4 Combretastatin A4 CNB This compound Target_X Cellular Target X CNB->Target_X Pathway_Inhibition Signaling Pathway Inhibition Target_X->Pathway_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Pathway_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Niclosamide Niclosamide Wnt Wnt/β-catenin Niclosamide->Wnt STAT3 STAT3 Niclosamide->STAT3 mTOR mTORC1 Niclosamide->mTOR Wnt->Apoptosis_Induction STAT3->Apoptosis_Induction mTOR->Apoptosis_Induction CA4 Combretastatin A4 Tubulin Tubulin Polymerization CA4->Tubulin inhibition Tubulin->Cell_Cycle_Arrest

Caption: Potential signaling pathways for CNB and comparators.

This comprehensive guide provides a structured approach for the thorough evaluation of this compound's anti-cancer potential. By employing these standardized methodologies and comparing the results to established anti-cancer agents, researchers can effectively characterize the efficacy and mechanism of action of this novel compound.

References

Comparative analysis of 2-Cyano-4-nitrobenzamide and other non-covalent PARP inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of several non-covalent Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on their performance, supporting experimental data, and underlying mechanisms of action. While the initial topic included 2-Cyano-4-nitrobenzamide, extensive searches have yielded no direct evidence of its activity as a non-covalent PARP inhibitor in peer-reviewed literature. Therefore, this guide will focus on a comparative analysis of well-established non-covalent PARP inhibitors currently in clinical use or advanced development.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][2][3] This PARylation process recruits other DNA repair proteins to the site of damage.[1] Inhibiting PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[4][5]

Non-covalent PARP inhibitors primarily act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[5][6] A key aspect of their mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation and further obstructing DNA repair and replication.[2][6][7] The potency of PARP trapping varies among different inhibitors and is considered a significant contributor to their cytotoxic effects.[6]

Comparative Performance of Non-Covalent PARP Inhibitors

The following tables summarize key quantitative data for several prominent non-covalent PARP inhibitors.

InhibitorTarget(s)Ki (nM)IC50 (nM)
Veliparib (ABT-888) PARP1, PARP2PARP1: 5.2, PARP2: 2.9[8][9][10]PARP1: 4.4[11]
Olaparib (Lynparza) PARP1, PARP2-PARP1: 13[12]
Rucaparib (Rubraca) PARP1, PARP2, PARP3-PARP1: 0.8, PARP2: 0.5, PARP3: 28[13]
Niraparib (Zejula) PARP1, PARP2--
Talazoparib (Talzenna) PARP1, PARP2--

Note: Ki and IC50 values can vary depending on the specific assay conditions.

In Vitro and In Vivo Efficacy

InhibitorCell-Based Assay FindingsIn Vivo Model Findings
Veliparib (ABT-888) Potentiates the effects of DNA-damaging agents and radiation.[10][14] Reduces clonogenic survival in cancer cell lines.[9]In a breast cancer xenograft model, potentiated the effects of cisplatin, carboplatin, and cyclophosphamide, leading to tumor regression.[11]
Olaparib (Lynparza) Induces apoptosis and reduces proliferation in breast cancer cells, with enhanced effects when combined with paclitaxel.[15] Shows synthetic lethality in LIG4-deficient melanoma cells.[16]In combination with dacarbazine, inhibited the growth of LIG4-deficient human melanoma xenografts.[16]
Rucaparib (Rubraca) More sensitive to BRCA1 mutant cell lines compared to wild-type.[13] Decreases cell viability in BRCA1/2 mutant ovarian and breast cancer cell lines.[13]Demonstrated potent anti-tumor activity in BRCA1 mutant and BRCA2 mutant patient-derived xenograft models.[13]
Niraparib (Zejula) Induces tumor regression in BRCA2-deficient and RAD51C-methylated patient-derived xenograft (PDX) models as a single agent.[17]Maintenance therapy with niraparib delayed progression in a BRCA2-deficient PDX model.[17]
Talazoparib (Talzenna) Cytotoxicity may involve both blocking PARP enzymatic activity and increasing the formation of PARP-DNA complexes.[18]Extended progression-free survival in patients with metastatic HER2-negative breast cancer and BRCA1/2 mutations compared to chemotherapy.[19]
Iniparib (BSI-201) Initially believed to be a PARP inhibitor, but later studies showed it does not inhibit PARP activity and non-selectively modifies cysteine-containing proteins.[20][21][22] Discontinued after disappointing Phase III clinical trials.[21]Failed to improve outcomes in triple-negative breast cancer and non-small cell lung cancer trials.[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of PARP in DNA repair and a general workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment signals for SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair Non_Covalent_PARPi Non-covalent PARP Inhibitor Non_Covalent_PARPi->PARP1 inhibits

Caption: PARP1-mediated single-strand break repair pathway and the inhibitory action of non-covalent PARP inhibitors.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies PARP_Activity PARP Activity Assay (Biochemical/Cellular) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Xenograft Xenograft/PDX Tumor Models Cell_Viability->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD Clinical_Trials Clinical Trials Efficacy->Clinical_Trials PK_PD->Clinical_Trials Start Compound Synthesis & Characterization Start->PARP_Activity

Caption: A generalized workflow for the preclinical evaluation of PARP inhibitors.

Experimental Protocols

PARP Activity Assay (Chemiluminescent)

This protocol provides a general outline for a chemiluminescent PARP activity assay.

Objective: To measure the ability of a compound to inhibit PARP enzyme activity.

Materials:

  • Purified recombinant PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Test compounds (e.g., this compound and other inhibitors)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)[9]

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding the PARP1 enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add biotinylated NAD+ and incubate to allow for its incorporation into the PAR chains on the histones.

  • Wash the plate and add Streptavidin-HRP conjugate. Incubate to allow binding to the biotinylated NAD+.

  • Wash the plate and add the chemiluminescent substrate.

  • Immediately measure the luminescence signal using a microplate reader.[23]

  • Calculate the percent inhibition of PARP activity for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of PARP inhibitors on cancer cell viability.

Objective: To determine the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant breast cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (PARP inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[15]

  • Treat the cells with various concentrations of the PARP inhibitors or a vehicle control. A combination with a DNA-damaging agent can also be tested.[15][24]

  • Incubate the cells for a specified period (e.g., 72 hours).[23]

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[15]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion

The landscape of non-covalent PARP inhibitors is dominated by several potent and clinically validated compounds that have significantly impacted cancer therapy, particularly for patients with HR-deficient tumors. While Veliparib, Olaparib, Rucaparib, Niraparib, and Talazoparib have demonstrated efficacy through distinct profiles of PARP inhibition and trapping, the role of this compound as a PARP inhibitor remains unsubstantiated in the current scientific literature. The provided experimental protocols and workflows offer a foundational approach for the continued investigation and comparison of novel PARP inhibitors. Future research should focus on direct, head-to-head comparisons of these agents under standardized assay conditions to better delineate their relative potencies and therapeutic potential.

References

Validating the PARP Trapping Potential of 2-Cyano-4-nitrobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential Poly (ADP-ribose) polymerase (PARP) trapping capabilities of the novel compound 2-Cyano-4-nitrobenzamide against established clinical PARP inhibitors. While direct experimental data for this compound is not yet publicly available, its structural motif, a substituted benzamide, is a well-established pharmacophore essential for PARP binding.[1][2] This guide will, therefore, provide a framework for its potential evaluation by comparing its hypothetical performance with the known trapping efficiencies of leading PARP inhibitors.

The Significance of PARP Trapping

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[3] PARP inhibitors function not only by inhibiting the catalytic activity of PARP but also by "trapping" the PARP enzyme on the DNA at the site of damage.[4][5][6] This trapped PARP-DNA complex is highly cytotoxic as it can obstruct DNA replication and lead to the formation of double-strand breaks, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The potency of a PARP inhibitor is therefore not solely defined by its catalytic inhibition (IC50) but also by its ability to induce this trapping effect.[8][9]

Comparative Analysis of PARP Trapping Potential

The following table summarizes the PARP trapping potential of several clinically approved PARP inhibitors. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound. The trapping potential is often expressed as a relative measure or through specific assays that quantify the amount of PARP bound to chromatin.

CompoundRelative PARP1 Trapping PotencyKey Findings
Talazoparib Very HighExhibits the most potent PARP trapping activity, being 100- to 1,000-fold more effective at trapping than Olaparib and Rucaparib.[8] This high trapping efficiency is believed to be a primary driver of its clinical efficacy.[7]
Olaparib Moderate to HighDemonstrates significant PARP trapping, which is considered a key component of its mechanism of action.[4][10] Its trapping ability is less potent than Talazoparib but greater than Veliparib.[4][9]
Rucaparib ModerateShows comparable PARP trapping potency to Olaparib in some studies.[9]
Veliparib LowExhibits significantly weaker PARP trapping activity compared to other clinical PARP inhibitors, despite being a potent catalytic inhibitor.[4][5] This has led to its investigation in combination therapies rather than as a single agent.[6]
This compound HypotheticalAs a benzamide derivative, it possesses the core structure for PARP interaction. The presence of an electron-withdrawing nitro group and a cyano group could influence its binding affinity and trapping potential.[11][12] Experimental validation is required to determine its specific trapping efficiency.

Experimental Protocols for Assessing PARP Trapping

To validate the PARP trapping potential of this compound, several key experiments can be employed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a ligand-bound protein is more thermally stable than its unbound counterpart.[13][14]

Protocol:

  • Cell Treatment: Treat cultured cells with varying concentrations of the test compound (e.g., this compound) and control inhibitors.

  • Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, ligand-bound protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble PARP1 in the supernatant using Western blotting or other protein detection methods.

  • Analysis: A higher amount of soluble PARP1 at elevated temperatures in the presence of the compound indicates target engagement and stabilization, which is correlated with trapping.

Proximity Ligation Assay (PLA)

PLA is a highly sensitive technique used to detect and visualize protein-protein or protein-DNA interactions in situ.[15][16] For PARP trapping, it can be adapted to detect the proximity of PARP1 to chromatin.[17]

Protocol:

  • Cell Preparation: Grow cells on coverslips and treat with the test compound and a DNA damaging agent (e.g., MMS) to induce PARP recruitment.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access.

  • Primary Antibodies: Incubate with primary antibodies targeting PARP1 and a chromatin marker (e.g., histone H2A.X).

  • PLA Probes: Add secondary antibodies conjugated with oligonucleotides (PLA probes). If the proteins are in close proximity (<40 nm), these probes will ligate.

  • Ligation and Amplification: Ligate the oligonucleotide probes to form a circular DNA template, which is then amplified via rolling circle amplification.

  • Detection: Visualize the amplified DNA using fluorescently labeled oligonucleotides, appearing as distinct spots.

  • Quantification: The number of PLA spots per nucleus is quantified, with an increase in spots indicating increased PARP1 trapping on chromatin.[17][18]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP signaling pathway and a typical workflow for evaluating PARP trapping.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Effect of PARP Trapping DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_Complex Trapped PARP1-DNA Complex NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits PARP1_dissociation PARP1 Dissociation PAR->PARP1_dissociation promotes Repair SSB Repair Repair_Proteins->Repair PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 binds & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (in HR deficient cells) DSB->Cell_Death PARP_Trapping_Workflow cluster_assays PARP Trapping Assays start Start: Hypothesis This compound is a PARP trapper cell_culture Cell Culture (e.g., BRCA-deficient cancer cell line) start->cell_culture treatment Treatment with this compound and control PARP inhibitors cell_culture->treatment cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa Option 1 pla Proximity Ligation Assay (PLA) treatment->pla Option 2 data_analysis Data Analysis and Quantification cetsa->data_analysis pla->data_analysis comparison Comparison with Established PARP Inhibitors data_analysis->comparison conclusion Conclusion on Trapping Potential comparison->conclusion

References

Head-to-head comparison of different synthesis routes for 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive head-to-head comparison of potential synthesis routes for 2-Cyano-4-nitrobenzamide, a valuable building block in medicinal chemistry. The following analysis, supported by experimental data from analogous reactions, evaluates three primary synthetic strategies: amidation of 2-cyano-4-nitrobenzoic acid, the Sandmeyer reaction starting from 2-amino-4-nitrobenzamide, and nucleophilic aromatic substitution of a 2-halo-4-nitrobenzamide.

This comparative analysis aims to furnish researchers with the necessary data to select the most suitable synthetic route based on factors such as yield, purity, reaction conditions, and the availability of starting materials.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Amidation Route 2: Sandmeyer Reaction Route 3: Nucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Cyano-4-nitrobenzoic acid2-Amino-4-nitrobenzamide2-Bromo-4-nitrobenzamide
Key Reagents Thionyl chloride, AmmoniaSodium nitrite, Copper(I) cyanideCopper(I) cyanide or Palladium catalyst
Reported Yield High (up to 97% for analogous reactions)[1]Moderate to Good (typically 70-80% for cyanation step)Good to Excellent (up to 96% for analogous reactions)[2]
Reaction Conditions Two steps: formation of acyl chloride followed by amidation. Generally mild to moderate temperatures.Two steps: diazotization at low temperatures (0-5 °C) followed by cyanation at elevated temperatures.One step, typically requires elevated temperatures (e.g., 100-150 °C).
Advantages Potentially high-yielding and straightforward for the final amidation step.Well-established and reliable method for introducing a cyano group.Can be a direct and high-yielding conversion.
Disadvantages Requires synthesis of the starting carboxylic acid. Use of thionyl chloride can be hazardous.Diazonium intermediates can be unstable. Use of toxic cyanide reagents.Requires synthesis of the halogenated precursor. Use of toxic cyanide reagents and potentially expensive catalysts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each proposed synthesis route for this compound.

Synthesis_Routes cluster_0 Route 1: Amidation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: Nucleophilic Aromatic Substitution (SNAr) A1 2-Cyano-4-nitrobenzoic acid A2 2-Cyano-4-nitrobenzoyl chloride A1->A2 SOCl₂ A3 This compound A2->A3 NH₃ B1 2-Amino-4-nitrobenzamide B2 Diazonium Salt Intermediate B1->B2 NaNO₂, HCl 0-5 °C B3 This compound B2->B3 CuCN C1 2-Bromo-4-nitrobenzamide C2 This compound C1->C2 CuCN or Pd catalyst, K₄[Fe(CN)₆]

Figure 1. Comparative workflow of the three main synthesis routes for this compound.

Detailed Experimental Protocols

While specific experimental data for the synthesis of this compound is not extensively reported, the following protocols are based on well-established procedures for analogous compounds and provide a strong foundation for laboratory application.

Route 1: Amidation of 2-Cyano-4-nitrobenzoic acid

This two-step process involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 1a: Synthesis of 2-Cyano-4-nitrobenzoyl chloride

  • To a solution of 2-cyano-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as toluene, add thionyl chloride (1.5-2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux (approximately 80-100 °C) for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-cyano-4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of this compound

  • Dissolve the crude 2-cyano-4-nitrobenzoyl chloride in an inert solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. A Russian patent for the synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid reports yields of up to 97% using a similar two-step process involving an acid chloride intermediate[1].

Route 2: Sandmeyer Reaction of 2-Amino-4-nitrobenzamide

This route introduces the cyano group via a diazonium salt intermediate.

Step 2a: Diazotization of 2-Amino-4-nitrobenzamide

  • Suspend 2-amino-4-nitrobenzamide (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2b: Cyanation of the Diazonium Salt

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2-1.5 equivalents) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The Sandmeyer reaction is a well-documented method for this type of transformation[3][4][5].

  • Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and isolate the product by filtration or extraction with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Route 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-4-nitrobenzamide

This method involves the direct displacement of a halide with a cyanide nucleophile, often catalyzed by a transition metal.

  • In a reaction vessel, combine 2-bromo-4-nitrobenzamide (1 equivalent), a cyanide source such as copper(I) cyanide (1.2-2 equivalents) or a combination of a palladium catalyst and a less toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])[2].

  • Add a suitable high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

  • If using a palladium catalyst, a ligand such as dppf may be required.

  • Heat the reaction mixture to 100-150 °C and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into water or an aqueous solution of a complexing agent like ethylenediamine or ferric chloride to remove copper salts.

  • The product can then be isolated by filtration or extraction and purified by recrystallization or column chromatography. A ligand-free palladium-catalyzed cyanation of aryl bromides using K₄[Fe(CN)₆] has been reported with yields of 83-96%[2].

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route 1 (Amidation) appears to be a strong candidate for high yields, provided the starting carboxylic acid is readily available. The use of thionyl chloride requires appropriate safety precautions.

  • Route 2 (Sandmeyer Reaction) is a classic and reliable method for introducing the cyano group, though it involves the handling of potentially unstable diazonium salts and toxic cyanides.

  • Route 3 (SNAr) offers a more direct conversion from a halogenated precursor and can be highly efficient, especially with modern palladium catalysts that allow for the use of less toxic cyanide sources. However, the synthesis of the starting 2-bromo-4-nitrobenzamide is an additional consideration.

The optimal choice of synthesis route will ultimately depend on the specific needs and resources of the research team, including the availability and cost of starting materials, desired scale of the reaction, and tolerance for hazardous reagents. This guide provides the foundational information to make an informed decision for the efficient synthesis of this compound.

References

A Tale of Two Benzamides: Deconstructing the Potency of Iniparib and the Enigma of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the benzamide scaffold has been a fertile ground for the development of targeted therapies. This guide provides a comparative analysis of two such molecules: 4-iodo-3-nitrobenzamide, widely known as Iniparib, and the lesser-known 2-Cyano-4-nitrobenzamide. While both share a core chemical moiety, their documented activities and historical context in drug development diverge significantly. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these compounds.

Executive Summary

A direct comparison of potency between this compound and Iniparib is not feasible due to the absence of published scientific data on the biological activity of this compound. In contrast, Iniparib has been the subject of extensive investigation. Initially lauded as a potent poly(ADP-ribose) polymerase (PARP) inhibitor, subsequent research revealed this to be a misconception. Clinical trials with Iniparib in triple-negative breast cancer showed initial promise but ultimately failed to meet primary endpoints, leading to the cessation of its development. This guide will delve into the history of Iniparib, its proposed mechanism of action, and the clinical data that defined its trajectory, while highlighting the data void for this compound.

4-iodo-3-nitrobenzamide (Iniparib): A Case Study in Drug Re-evaluation

Iniparib (formerly BSI-201) was a drug candidate that garnered significant attention for its potential as a cancer treatment. Initially, it was believed to function as an irreversible inhibitor of PARP1, a key enzyme in DNA repair. This purported mechanism generated excitement, particularly for its potential in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

However, the initial hypothesis of PARP inhibition by Iniparib was later disproven[1]. Despite this, it progressed to Phase III clinical trials based on promising earlier results.

Clinical Trial Performance of Iniparib

Iniparib was evaluated in combination with the chemotherapeutic agents gemcitabine and carboplatin. While Phase II trials in metastatic triple-negative breast cancer suggested a survival benefit, the subsequent Phase III trial was disappointing.

Clinical Trial PhaseKey FindingsReference
Phase II Showed an increase in median overall survival from 7.7 to 12.2 months in patients with triple-negative breast cancer.[1]
Phase III Failed to show a significant improvement in overall survival or progression-free survival.[1]

The failure of the Phase III trial ultimately led to the discontinuation of Iniparib's development[1].

The Enigma of this compound

A thorough review of the scientific literature reveals a notable absence of data on this compound. There are no published studies detailing its synthesis for biological evaluation, its potential as a PARP inhibitor, or its efficacy in any cancer cell lines or animal models. Therefore, any comparison of its potency to Iniparib would be purely speculative.

Proposed (but Disproven) Signaling Pathway of Iniparib as a PARP Inhibitor

The initial excitement surrounding Iniparib was based on its supposed role in the PARP signaling pathway. Understanding this proposed mechanism is crucial for appreciating the initial scientific rationale for its development. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks. In cancers with defective homologous recombination repair (often due to BRCA1/2 mutations), inhibiting PARP was thought to create a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cancer cell death.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR PARP_Inhibition PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Iniparib Iniparib (Proposed Mechanism) Iniparib->PARP_Inhibition Repair_Failure DNA Repair Failure PARP_Inhibition->Repair_Failure Cell_Death Cell Death (Apoptosis) Repair_Failure->Cell_Death

Caption: Proposed (but disproven) PARP1 inhibition pathway by Iniparib.

Experimental Protocols: Evaluating a Putative PARP Inhibitor

To assess the potency of a compound like Iniparib or, hypothetically, this compound, a series of standard experimental protocols would be employed.

PARP Enzyme Activity Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

  • Principle: A colorimetric or fluorescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP enzyme in the presence of a DNA-damaging agent and NAD+, the substrate for PAR synthesis.

  • Procedure:

    • Recombinant PARP1 enzyme is incubated with a plate coated with histones and containing damaged DNA.

    • The test compound (e.g., Iniparib) at various concentrations is added.

    • NAD+ is added to initiate the PARP reaction.

    • The plate is incubated to allow for PAR synthesis.

    • The amount of PAR produced is detected using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.

    • The IC50 value (the concentration of the inhibitor required to reduce PARP activity by 50%) is calculated.

Cellular PARP Inhibition Assay

This assay determines if the compound can inhibit PARP activity within intact cells.

  • Principle: Measures the inhibition of PAR synthesis in cells treated with a DNA-damaging agent and the test compound.

  • Procedure:

    • Cancer cells are cultured and treated with the test compound at various concentrations.

    • A DNA-damaging agent (e.g., hydrogen peroxide) is added to induce PARP activation.

    • Cells are lysed, and the level of PAR is quantified by Western blot or ELISA.

Cytotoxicity Assay

This assay measures the ability of the compound to kill cancer cells.

  • Principle: Assesses cell viability after treatment with the compound.

  • Procedure:

    • Cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), cell viability is measured using a reagent such as MTT or resazurin.

    • The GI50 (the concentration that inhibits cell growth by 50%) is determined.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay PARP Enzyme Assay Cellular_Assay Cellular PARP Inhibition Enzyme_Assay->Cellular_Assay Cytotoxicity_Assay Cytotoxicity Assay Cellular_Assay->Cytotoxicity_Assay Xenograft_Model Tumor Xenograft Model Cytotoxicity_Assay->Xenograft_Model PK_PD Pharmacokinetics/Pharmacodynamics Xenograft_Model->PK_PD

Caption: General experimental workflow for evaluating a potential PARP inhibitor.

Conclusion

The comparison between this compound and 4-iodo-3-nitrobenzamide (Iniparib) is fundamentally a comparison between a data-deficient molecule and a well-characterized, albeit unsuccessful, drug candidate. The story of Iniparib serves as a critical lesson in drug development: the importance of rigorously validating a drug's mechanism of action. While it was once considered a PARP inhibitor, its failure in the clinic and the subsequent refutation of its primary mechanism underscore the complexities of cancer therapy. For this compound, its potential remains entirely unknown until it is synthesized and subjected to rigorous biological evaluation. Future research on this and similar benzamide structures may yet yield potent and effective therapeutic agents.

References

Quantitative comparison of the cytotoxicity of nitrobenzamide isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the three structural isomers of nitrobenzamide: 2-nitrobenzamide, 3-nitrobenzamide, and 4-nitrobenzamide. While a direct quantitative comparison from a single comprehensive study is not available in the current scientific literature, this document synthesizes existing toxicity information and outlines the standard experimental protocols used to determine cytotoxicity. This allows researchers to understand the potential toxicity profiles of these isomers and provides the necessary methodological details to conduct comparative studies.

Introduction to Nitrobenzamide Isomers

Nitrobenzamides are a class of organic compounds characterized by a benzamide structure substituted with a nitro group. The position of the nitro group on the benzene ring (ortho, meta, or para) defines the specific isomer and can significantly influence its chemical and biological properties, including cytotoxicity. These compounds are of interest in medicinal chemistry and drug discovery as scaffolds for developing new therapeutic agents. Understanding their baseline cytotoxicity is a critical first step in evaluating their potential for further development.

Quantitative Cytotoxicity Data

A thorough review of published scientific literature reveals a lack of direct, quantitative comparative studies on the cytotoxicity of 2-, 3-, and 4-nitrobenzamide. While studies on various derivatives of nitrobenzamides exist, they do not provide the foundational IC50 (half-maximal inhibitory concentration) values for the parent isomers under consistent experimental conditions. The IC50 value is a key metric of a compound's potency in inhibiting a specific biological or biochemical function, in this case, cell viability.

The absence of this data highlights a research gap. To definitively compare the cytotoxic profiles of these isomers, it would be necessary to perform head-to-head cytotoxicity assays using a panel of relevant human cell lines.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research, this section details the methodologies for three widely accepted in vitro cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH assays. These assays measure different aspects of cell health, including metabolic activity, lysosomal integrity, and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Incubation: Incubate the plates for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add a medium containing a known concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake.

  • Washing: Remove the staining solution and wash the cells to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the percentage of viable cells and the IC50 values based on the absorbance readings.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells as described in the previous protocols. It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the reaction plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of action for cytotoxic compounds and the typical workflow for assessing cytotoxicity.

G General Cytotoxicity Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Nitrobenzamide Isomer Solutions Treatment Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation AssayAddition Add Assay Reagent (MTT, Neutral Red, or LDH substrate) Incubation->AssayAddition Measurement Measure Signal (Absorbance) AssayAddition->Measurement DataProcessing Calculate % Viability/ Cytotoxicity Measurement->DataProcessing IC50 Determine IC50 Values DataProcessing->IC50

Caption: Experimental workflow for cytotoxicity testing.

G Simplified Cytotoxicity Signaling cluster_effects Cellular Effects cluster_outcomes Outcomes Compound Nitrobenzamide Isomer Cell Target Cell Compound->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Lysosome Lysosomal Damage Cell->Lysosome Membrane Membrane Integrity Loss Cell->Membrane Apoptosis Apoptosis Mitochondria->Apoptosis Lysosome->Apoptosis Necrosis Necrosis Membrane->Necrosis ReducedViability Reduced Cell Viability Apoptosis->ReducedViability Necrosis->ReducedViability

Caption: Potential cellular targets of cytotoxic compounds.

Conclusion

A direct quantitative comparison of the cytotoxicity of 2-, 3-, and 4-nitrobenzamide isomers is hampered by the lack of publicly available, peer-reviewed data. The information that is available is generally qualitative and derived from safety data sheets rather than rigorous, comparative scientific studies. The provided experimental protocols for standard cytotoxicity assays (MTT, Neutral Red Uptake, and LDH) offer a clear path for researchers to generate the necessary data to perform a robust comparison. Such a study would be a valuable contribution to the fields of toxicology and medicinal chemistry, providing foundational data for the future development of benzamide-based compounds. Researchers are encouraged to utilize the outlined methodologies to investigate the cytotoxic potential of these isomers and publish their findings to fill this knowledge gap.

A Comparative Guide to LC-MS Method Validation for Impurity Profiling of 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a representative methodology for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the impurity profiling of 2-Cyano-4-nitrobenzamide. Due to the limited availability of public data on this specific compound, this document presents a detailed, illustrative protocol and comparative data based on established practices for structurally related pharmaceutical compounds. The methodologies and data herein serve as a robust template for researchers developing and validating methods for novel active pharmaceutical ingredients (APIs) and their impurities.

Logical Relationship of Potential Impurities

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product.[1] Impurities in a drug substance can originate from various sources, including the synthesis process, degradation, and storage.[2] For this compound, potential impurities can be inferred from its synthesis, which likely involves the nitration of a benzonitrile precursor followed by functional group manipulations.

Potential impurities may include:

  • Starting Material: Unreacted precursors, such as 2-cyanobenzonitrile.

  • Intermediates: Partially reacted intermediates from the synthetic route.

  • By-products: Isomers (e.g., 2-Cyano-6-nitrobenzamide), or products from side reactions.

  • Degradation Products: Products formed due to hydrolysis, oxidation, or photolysis, such as 4-nitrobenzamide or 2-carboxy-4-nitrobenzamide.

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Starting_Material 2-Cyanobenzonitrile (Starting Material) Nitration Nitration API This compound (API) Nitration->API Isomer 2-Cyano-6-nitrobenzamide (Isomeric Impurity) Nitration->Isomer Hydrolysis_Product 4-Nitrobenzamide (Hydrolytic Impurity) API->Hydrolysis_Product Hydrolysis Further_Hydrolysis 4-Nitrobenzoic Acid (Degradation Product) Hydrolysis_Product->Further_Hydrolysis Hydrolysis

Caption: Potential Impurity Pathways for this compound.

Experimental Workflow: LC-MS Method Validation

The validation of an analytical method is essential to ensure its accuracy, reproducibility, and robustness for its intended purpose.[3] The workflow for validating an LC-MS method for impurity profiling typically follows the guidelines set by the International Council for Harmonisation (ICH).[4][5]

Preparation Prepare Standards & QC Samples Specificity Specificity / Selectivity Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Report Validation Report System_Suitability->Report End Method Implementation Report->End

Caption: Workflow for LC-MS Analytical Method Validation.

Representative Experimental Protocol: LC-MS Method

This section details a hypothetical, yet representative, LC-MS method and its validation protocol for the impurity profiling of this compound.

3.1. LC-MS Instrumentation and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for nitroaromatic compounds.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

3.2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of the API and its impurities.

  • Linearity and Range: A minimum of five concentrations are prepared to demonstrate a linear relationship between concentration and response. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 3%.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should not exceed 10%.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Quantitative Data Summary

The following table summarizes the illustrative performance data for the proposed LC-MS method validation.

Table 1: Illustrative Validation Parameters for the LC-MS Method

ParameterSpecificationIllustrative Result
Linearity (R²) ≥ 0.990.9995
Range Reporting Level to 120%0.05% - 0.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD%) ≤ 2.0%0.85%
Intermediate Precision (RSD%) ≤ 3.0%1.5%
LOD S/N ≥ 3:10.01%
LOQ S/N ≥ 10:10.03%
Specificity No interference at RTComplies

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool for impurity profiling due to its high sensitivity and specificity, other analytical techniques can also be employed.[6][7][8] The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the required sensitivity.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by mass spectrometry.[9]High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher equipment cost, potential for matrix effects and ion suppression.[10]
HPLC-UV/DAD Separation by chromatography, detection by UV-Vis absorbance.[11]Robust, widely available, cost-effective, good for quantification of known impurities.Lower sensitivity than MS, requires chromophores, may not distinguish between co-eluting compounds with similar UV spectra.
Gas Chromatography (GC-MS) Separation of volatile compounds, detection by mass spectrometry.Excellent for volatile and semi-volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency, small sample volume, alternative selectivity to HPLC.Lower sensitivity for concentration-dependent detectors, can have reproducibility challenges.
NMR Spectroscopy Provides detailed structural information about molecules.Unambiguous structure elucidation of unknown impurities.Low sensitivity, requires isolation of impurities in sufficient quantity, expensive instrumentation.

References

Benchmarking the selectivity of 2-Cyano-4-nitrobenzamide against PARP1 and PARP2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of Poly(ADP-ribose) polymerase (PARP) isoforms is critical for the development of targeted cancer therapies. This guide provides a framework for benchmarking the selectivity of the compound 2-Cyano-4-nitrobenzamide against two key DNA damage repair enzymes, PARP1 and PARP2.

Currently, there is no publicly available experimental data detailing the specific inhibitory activity (IC50 or Ki values) of this compound against PARP1 and PARP2. Therefore, this guide will present a standardized methodology and data presentation format that can be utilized to generate and report these crucial selectivity metrics. To provide a comparative context, data for well-characterized, clinically relevant PARP inhibitors are included.

Comparative Analysis of PARP1 and PARP2 Inhibition

A critical aspect of characterizing a potential PARP inhibitor is to determine its relative potency against the primary isoforms, PARP1 and PARP2. This selectivity profile can have significant implications for both efficacy and toxicity. A higher selectivity for PARP1 is often sought, as PARP2 inhibition has been associated with hematological toxicities.

The data for a novel compound like this compound would be presented as follows:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (Fold) PARP2/PARP1
This compound Data not availableData not availableData not available
Olaparib1.50.80.53
Rucaparib7.21.40.19
Niraparib3.82.10.55
Talazoparib0.61.22.0
Veliparib5.22.90.56

Table 1: Comparative IC50 values of established PARP inhibitors against PARP1 and PARP2. This table serves as a template for presenting experimentally determined values for this compound.

Experimental Protocols

To determine the IC50 values for this compound, a standardized in vitro PARP inhibition assay should be employed. Both chemiluminescent and fluorescence polarization-based assays are widely accepted methods.

Protocol: Chemiluminescent PARP Inhibition Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated microplate

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • This compound (solubilized in DMSO)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control (DMSO).

  • Enzyme Addition: Add recombinant PARP1 or PARP2 enzyme to the respective wells to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the PARP inhibitory activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizing Key Processes

To better understand the biological context and experimental design, the following diagrams illustrate the PARP signaling pathway and the workflow of the inhibition assay.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_PARP2 PARP1 / PARP2 DNA_Damage->PARP1_PARP2 recruits & activates PAR Poly(ADP-ribose) (PAR) Chain PARP1_PARP2->PAR synthesizes NAD NAD+ NAD->PARP1_PARP2 substrate DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits Repair DNA Repair DDR_Proteins->Repair Inhibitor This compound Inhibitor->PARP1_PARP2 inhibits

Caption: PARP1/2 signaling in response to DNA damage.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Reagents Add reagents & compound to plate Compound_Prep->Add_Reagents Reagent_Prep Prepare assay reagents (Enzyme, DNA, NAD+) Reagent_Prep->Add_Reagents Plate_Coating Histone-coated plate Plate_Coating->Add_Reagents Incubation Incubate to allow PARP reaction Add_Reagents->Incubation Washing Wash plate Incubation->Washing Detection Add detection reagents & measure signal Washing->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition IC50_Determination Determine IC50 values Calculate_Inhibition->IC50_Determination

Caption: Workflow for PARP inhibition assay.

Safety Operating Guide

Essential Safety and Operational Guidance for 2-Cyano-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Cyano-4-nitrobenzamide.

This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the SDSs of structurally similar compounds, including 3-Nitrobenzamide, 4-Nitrobenzamide, and 2-Chloro-4-nitrobenzamide. Researchers should handle this compound with the utmost care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as follows:

Hazard ClassificationCategory
Acute Oral ToxicityCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Signal Word: Warning or Danger

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be appropriate for larger quantities or when there is a risk of splashing.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat and closed-toed footwear. For larger scale operations, consider additional protective clothing.To protect against skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a dust respirator is required.To prevent inhalation which may cause respiratory tract irritation.

Operational and Disposal Plans

Strict adherence to the following procedures is mandatory for the safe handling and disposal of this compound.

Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing dust or fumes.[2]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled.

    • Minimize dust generation and accumulation.[2]

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and dark place.

    • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Spill Management
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Plan
  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method:

    • Dispose of the contents and container through an authorized waste management company.[1][4]

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

    • Always consult and adhere to all federal, state, and local environmental regulations for proper disposal.

Experimental Protocols: First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
Skin Contact Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS & Procedures B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weighing and Transfer C->D Proceed to handling E Reaction/Experiment Setup D->E F Monitoring E->F G Decontaminate Glassware & Surfaces F->G Experiment complete H Segregate & Label Waste G->H I Dispose of Waste via Authorized Vendor H->I M Update Lab Notebook I->M Documentation J Spill L Follow First Aid Procedures J->L K Exposure K->L

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.